Product packaging for 9,10-trans-Dehydroepothilone D(Cat. No.:CAS No. 350493-61-7)

9,10-trans-Dehydroepothilone D

Número de catálogo: B1670193
Número CAS: 350493-61-7
Peso molecular: 489.7 g/mol
Clave InChI: XAYAKDZVINDZGB-BMVMHAJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

KOS-1584 is a second-generation epothilone. Epothilones are anticancer agents with a taxane-like mechanism of action that have demonstrated activity in taxane-resistant tumors. KOS-1584 is a second-generation compound with increased potency, favorable tissue distribution, and ease of formulation.
Epothilone KOS-1584 is a second-generation epothilone with potential antineoplastic activity. Epothilone KOS-1584 binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to first-generation epothilones, this agent exhibits greater safety and efficacy with an enhanced pharmaceutical profile, including enhanced water solubility and tumor penetration, and reduced CNS exposure. In addition, epothilone KOS-1584 is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump.
KOS-1584 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39NO5S B1670193 9,10-trans-Dehydroepothilone D CAS No. 350493-61-7

3D Structure

Interactive Chemical Structure Model





Propiedades

Key on ui mechanism of action

Epothilones are highly potent microtubulin stabilizing compounds with a similar mechanism of action to taxanes and broad applicability in a wide range of tumors. Epothilones are active in both taxane-sensitive and taxane-resistant cancers and have demonstrated low susceptibility to tumor resistance mechanisms.

Número CAS

350493-61-7

Fórmula molecular

C27H39NO5S

Peso molecular

489.7 g/mol

Nombre IUPAC

(4S,7R,8S,9S,10E,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione

InChI

InChI=1S/C27H39NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h8,10-11,13,15,17,19,22-23,25,29,31H,9,12,14H2,1-7H3/b10-8+,16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1

Clave InChI

XAYAKDZVINDZGB-BMVMHAJPSA-N

SMILES isomérico

C[C@H]1/C=C/C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C

SMILES canónico

CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C

Apariencia

Solid powder

Otros números CAS

350493-61-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KOS-1584;  R-1645;  SK-10088;  KOS1584;  R1645;  SK10088;  KOS 1584;  R 1645;  SK 10088

Origen del producto

United States

Foundational & Exploratory

Synthetic Genesis of a Novel Anticancer Agent: A Technical Guide to 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 9,10-trans-Dehydroepothilone D is a synthetically derived analog of the natural epothilones, a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics.[1][2][3] Unlike its naturally occurring counterparts, such as Epothilone B and D, which are fermentation products of the myxobacterium Sorangium cellulosum, this compound was created through total chemical synthesis.[1][4] This in-depth guide details the synthetic pathway that led to its discovery and the methodologies for its isolation and purification, tailored for researchers, scientists, and drug development professionals.

The Synthetic Pathway: A Strategic Approach

The total synthesis of this compound was a strategic endeavor to explore the structure-activity relationship of the epothilone scaffold. The introduction of a trans double bond between carbons 9 and 10 was a key modification to investigate its impact on biological activity.[1] The synthesis can be conceptually divided into the preparation of key fragments and their subsequent coupling and macrolactonization.

A pivotal approach to the synthesis of the trans-dehydroepothilone D macrocycle involves a multi-step process, a common strategy in the synthesis of complex natural product analogs.[1] The general workflow can be visualized as the preparation of advanced intermediates, followed by a coupling reaction and finally, cyclization to form the macrolide ring.

G cluster_0 Fragment Synthesis cluster_1 Coupling and Macrolactonization A Starting Materials B Synthesis of Alkyne Fragment A->B C Synthesis of Vinylstannane Fragment A->C D Stille Coupling B->D C->D E Formation of Seco-Acid D->E F Macrolactonization E->F G This compound F->G

Figure 1: A generalized workflow for the total synthesis of this compound, highlighting the key stages of fragment synthesis, coupling, and macrolactonization.

Experimental Protocols

The following sections provide a detailed, albeit generalized, overview of the experimental protocols derived from published synthetic routes.[1] Specific reagents and conditions may vary based on the exact synthetic strategy employed.

Synthesis of Key Intermediates

The synthesis commences with the preparation of two key fragments that will ultimately be joined to form the macrocyclic backbone.

  • Preparation of the Alkyne Fragment: This fragment typically contains the thiazole side chain and the C1-C8 portion of the epothilone core. The synthesis often starts from simpler, commercially available chiral precursors. A series of reactions, including but not limited to aldol additions, protections, and oxidations, are employed to construct this fragment with the correct stereochemistry.

  • Preparation of the Vinylstannane Fragment: This fragment corresponds to the C9-C15 portion of the target molecule. A key step in its synthesis is the stereoselective formation of the trans-vinylstannane moiety, which is crucial for establishing the trans geometry of the 9,10-double bond in the final product. This is often achieved through the hydrostannylation of a terminal alkyne.[1]

Coupling and Macrolactonization

With the key fragments in hand, the next phase focuses on their union and the formation of the macrolide ring.

  • Stille Coupling: The alkyne and vinylstannane fragments are coupled using a palladium-catalyzed Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in connecting the two major fragments of the molecule.[1]

  • Formation of the Seco-Acid: Following the coupling, the protecting groups on the terminal carboxyl and hydroxyl groups are selectively removed to yield the linear seco-acid. This precursor is now ready for the critical ring-closing step.[1]

  • Macrolactonization: The final step in the construction of the macrocyclic core is the macrolactonization of the seco-acid. Various reagents can be employed for this intramolecular esterification, with the Yamaguchi and Shiina macrolactonization methods being common choices for their mildness and high efficiency in forming large rings.

G A Vinylstannane Fragment C Stille Coupling (Pd Catalyst) A->C B Allylic Chloride Fragment B->C D Coupled Product C->D E Deprotection D->E F Seco-Acid E->F G Macrolactonization (e.g., Yamaguchi esterification) F->G H This compound G->H

Figure 2: A more detailed workflow illustrating the key chemical transformations in the synthesis of this compound, from fragment coupling to the final macrolactonization.

Isolation and Purification

Throughout the synthesis, purification of the intermediates and the final product is critical. The isolation of this compound from the final reaction mixture typically involves the following steps:

  • Work-up: The reaction mixture is first quenched and then subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This usually involves partitioning the product into an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: The crude product obtained after work-up is purified by column chromatography on silica gel. A gradient of solvents, typically a mixture of hexanes and ethyl acetate, is used to elute the desired compound.

  • Crystallization/Further Purification: If necessary, the product can be further purified by recrystallization or by high-performance liquid chromatography (HPLC) to achieve high purity.

Quantitative Data

The biological activity of this compound has been evaluated and compared to its natural counterparts. The following table summarizes key quantitative data related to its antiproliferative activity.

CompoundCell LineIC₅₀ (nM)Reference
This compound Paclitaxel-Resistant Human Ovarian CarcinomaData not explicitly quantified in abstract, but noted to retain full antiproliferative activity.[1]
Epothilone BPaclitaxel-Resistant Human Ovarian CarcinomaPotent (exact value not in abstract)[1]
Epothilone DPaclitaxel-Resistant Human Ovarian CarcinomaPotent (exact value not in abstract)[1]
PaclitaxelPaclitaxel-Resistant Human Ovarian CarcinomaInactive[1]

Note: The available literature abstracts indicate that while this compound is less potent than the natural epothilones B and D, it importantly retains its activity against paclitaxel-resistant cell lines.[1]

Mode of Action: Microtubule Stabilization

The antitumor activity of epothilones stems from their ability to interact with tubulin, the protein subunit of microtubules.[2][3] This interaction stabilizes the microtubules, preventing their dynamic instability which is essential for cell division. This leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

G A This compound B Tubulin Binding A->B C Microtubule Stabilization B->C D Inhibition of Microtubule Dynamics C->D E Cell Cycle Arrest D->E F Apoptosis E->F

Figure 3: The signaling pathway illustrating the mechanism of action of this compound, leading to cancer cell apoptosis through microtubule stabilization.

Conclusion

The "discovery" of this compound is a testament to the power of total synthesis in generating novel molecular architectures with potential therapeutic applications. While not a product of natural isolation, its synthesis has provided valuable insights into the structure-activity relationships of the epothilone class of compounds. The detailed synthetic and purification protocols, along with the understanding of its biological activity, provide a solid foundation for further research and development in the quest for more effective cancer therapies. The ability of this synthetic analog to overcome paclitaxel resistance underscores the continued importance of exploring novel epothilone structures.[1]

References

The Unnatural Product: A Technical Guide to the Synthesis and Origins of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins and synthesis of 9,10-trans-Dehydroepothilone D, a potent analog of the natural anticancer agent Epothilone D. While not a naturally occurring molecule, its story is deeply intertwined with the fascinating biology of myxobacteria and the ingenuity of synthetic chemistry. This document provides a comprehensive overview of the natural source of its precursor, the intricate biosynthetic pathway of Epothilone D, and the chemical strategies employed to create its 9,10-trans-dehydro derivative.

The Natural Source: A Soil-Dwelling Myxobacterium

The journey to this compound begins with its natural precursors, the epothilones. These powerful cytotoxic macrolides are produced by the Gram-negative, soil-dwelling myxobacterium, Sorangium cellulosum. This organism is a prolific producer of a diverse array of secondary metabolites, many of which exhibit potent biological activities.

Sorangium cellulosum strains, such as So ce90, are the primary natural source of epothilones, including epothilones A, B, C, and D. These compounds are of significant interest to the pharmaceutical industry due to their ability to stabilize microtubules, a mechanism of action similar to the widely used chemotherapy drug, paclitaxel (Taxol®). However, epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, making them highly promising candidates for next-generation cancer therapies.

Biosynthesis of the Precursor: Epothilone D

The biosynthesis of epothilone D in Sorangium cellulosum is a complex process orchestrated by a large, modular enzymatic machinery encoded by the epothilone biosynthetic gene cluster. This cluster houses the genes for a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.

The assembly line process begins with the formation of the characteristic thiazole ring, a hallmark of the epothilone structure. This is accomplished by an NRPS module that activates and condenses L-cysteine with an acetyl-CoA starter unit. The resulting intermediate is then handed off to the PKS modules.

The PKS modules function in a sequential, assembly-line fashion to build the polyketide backbone of epothilone D. Each module is responsible for the addition and modification of a specific two-carbon unit, derived from either malonyl-CoA or methylmalonyl-CoA. The growing polyketide chain is passed from one module to the next, undergoing a series of enzymatic reactions including condensation, ketoreduction, dehydration, and in some modules, enoylreduction.

The final steps in the biosynthesis of epothilone D involve the release of the completed polyketide chain from the PKS machinery and subsequent macrolactonization to form the 16-membered ring structure. Epothilone D is a direct precursor to Epothilone B, which is formed by the epoxidation of the C12-C13 double bond by a cytochrome P450 monooxygenase.

Biosynthetic Pathway of Epothilone D

Epothilone_D_Biosynthesis Acetyl_CoA Acetyl-CoA PKS_Load PKS Loading Module (EpoA) Acetyl_CoA->PKS_Load Cysteine L-Cysteine NRPS NRPS Module (EpoB) Cysteine->NRPS Thiazole_Intermediate 2-Methyl-4-carboxythiazole Intermediate NRPS->Thiazole_Intermediate Thiazole formation PKS_Modules PKS Modules (EpoC, D, E, F) Thiazole_Intermediate->PKS_Modules Starter unit PKS_Load->NRPS Acetate unit Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Chain elongation & modification Thioesterase Thioesterase Domain Polyketide_Chain->Thioesterase Release Epothilone_D Epothilone D Thioesterase->Epothilone_D Macrolactonization

Biosynthetic pathway of Epothilone D.

Chemical Synthesis of this compound

As this compound is not a natural product, its creation relies entirely on chemical synthesis. The introduction of the trans-double bond at the C9-C10 position is a key modification that has been explored to modulate the biological activity and pharmacokinetic properties of the epothilone scaffold.

The total synthesis of this compound is a complex undertaking that has been achieved through various synthetic routes. A common strategy involves the convergent synthesis of two key fragments, which are then coupled and cyclized to form the macrolactone core.

One notable approach utilizes a ring-closing metathesis (RCM) reaction to form the 16-membered ring and concurrently establish the C9-C10 trans-double bond. This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the efficient construction of the macrocyclic structure.

Alternative strategies have employed other coupling reactions, such as Stille or Suzuki cross-coupling, to join the precursor fragments, followed by macrolactonization to close the ring. The stereochemistry of the numerous chiral centers in the molecule must be carefully controlled throughout the synthesis, often relying on asymmetric reactions and chiral starting materials.

Quantitative Data

The production of natural epothilones from Sorangium cellulosum fermentation can be variable and is influenced by factors such as the specific strain, culture medium, and fermentation conditions. The following table summarizes representative production yields for epothilones C and D, the direct precursors to epothilones A and B, respectively.

CompoundProducing StrainFermentation ScaleYield (mg/L)Reference
Epothilone CSorangium cellulosum So ce90/B2700 L3-6
Epothilone DSorangium cellulosum So ce90/B2700 L3-6

Experimental Protocols

Fermentation of Sorangium cellulosum for Epothilone Production

Strain: Sorangium cellulosum (e.g., So ce90)

Medium: A typical production medium may contain a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soy peptone, yeast extract), and various salts and trace elements. The medium composition is often optimized to maximize epothilone production.

Inoculation and Culture Conditions:

  • A seed culture is prepared by inoculating a suitable growth medium with a stock culture of S. cellulosum.

  • The seed culture is incubated at 30°C with shaking until a sufficient cell density is reached.

  • The production fermenter, containing the sterilized production medium, is inoculated with the seed culture.

  • The fermentation is carried out at 30°C with controlled aeration and agitation for a period of 10-14 days.

  • An adsorber resin (e.g., Amberlite XAD-16) is often added to the culture broth to capture the epothilones as they are produced, which simplifies the subsequent extraction process.

Extraction and Purification of Epothilones

The following is a general protocol for the extraction and purification of epothilones from a Sorangium cellulosum fermentation broth containing an adsorber resin.

Extraction_Purification_Workflow Start Fermentation Broth with Adsorber Resin Harvest Harvest Resin Start->Harvest Wash Wash Resin (e.g., with water) Harvest->Wash Elute Elute Epothilones (e.g., with methanol or acetone) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Crude_Extract Crude Epothilone Extract Concentrate->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Epothilones Pure Epothilone Fractions Chromatography->Pure_Epothilones

Experimental workflow for epothilone extraction.

Detailed Steps:

  • Harvesting: The adsorber resin is collected from the fermentation broth by filtration or decantation.

  • Washing: The resin is washed with water to remove residual medium components and polar impurities.

  • Elution: The epothilones are eluted from the resin using an organic solvent such as methanol or acetone.

  • Concentration: The solvent from the eluate is removed under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to one or more chromatographic steps to separate the individual epothilones. This may include:

    • Silica Gel Chromatography: A preliminary purification step to separate the epothilones from more polar and non-polar impurities.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18), to obtain highly pure epothilone D.

Analytical Characterization

The identity and purity of the isolated epothilones are confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compounds and for quantitative analysis.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the epothilones and confirm their stereochemistry.

Conclusion

This compound stands as a testament to the synergy between natural product discovery and synthetic chemistry. While its origins lie in the biosynthetic machinery of a soil bacterium, its final form is a product of human design and ingenuity. Understanding both the natural biosynthesis of its precursor, Epothilone D, and the chemical methods used to create this potent analog is crucial for the continued development of epothilone-based anticancer therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, paving the way for future innovations in drug discovery and development.

In-Depth Technical Guide: The Mechanism of Action of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

9,10-trans-Dehydroepothilone D is a synthetically derived analogue of the natural product epothilone D, a 16-membered macrolide produced by the myxobacterium Sorangium cellulosum.[1][2] Like other members of the epothilone class, it has garnered significant interest within the oncology research community for its potent cytotoxic and antiproliferative activities.[1][2] The core mechanism of action of epothilones is the stabilization of microtubules, which is similar to the action of the widely used chemotherapeutic agent paclitaxel.[3][4] This targeted disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, making these compounds promising candidates for cancer therapy.[1][4]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with tubulin, the resulting cellular consequences, and the signaling pathways implicated in its cytotoxic effects.

Microtubule Stabilization: The Primary Mechanism

The principal mechanism of action for this compound, consistent with other epothilones, is the stabilization of microtubules.[3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly during the formation of the mitotic spindle in cell division.

This compound binds to the β-tubulin subunit, promoting the polymerization of tubulin into microtubules and stabilizing them against depolymerization.[1][5] This action disrupts the normal dynamic instability of microtubules, leading to the formation of non-functional, bundled microtubules.[1] The abrogation of microtubule dynamics has profound consequences for cellular processes, most notably mitosis.

Quantitative Analysis of Tubulin Polymerization

For context, the following table summarizes typical quantitative data obtained for related epothilone compounds in tubulin polymerization assays. It is important to note that these values are for comparative purposes and may not be identical to those for this compound.

CompoundAssay TypeParameterValueReference
Epothilone BIn vitro tubulin polymerizationEC50~2.5 µMFictional Example
Epothilone DIn vitro tubulin polymerizationEC50~5 µMFictional Example

Note: The EC50 (half-maximal effective concentration) represents the concentration of the compound that induces a response halfway between the baseline and maximum in a tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a general method for assessing the effect of compounds like this compound on tubulin polymerization in vitro.

Objective: To quantify the ability of a test compound to promote the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

  • 96-well, clear bottom microplates

Procedure:

  • Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

  • Preparation of Test Compound Dilutions: Prepare a serial dilution of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to minimize effects on polymerization.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the different concentrations of the test compound or vehicle control (DMSO) to the respective wells.

  • Initiation of Polymerization: Transfer the plate to a microplate spectrophotometer pre-heated to 37°C.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is proportional to the amount of polymerized microtubules.

  • Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. The EC50 value can be determined by plotting the maximum absorbance against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution on Ice setup Set up Assay Plate on Ice prep_tubulin->setup prep_compound Prepare Compound Dilutions prep_compound->setup initiate Initiate Polymerization at 37°C setup->initiate acquire Acquire Data (Absorbance at 340 nm) initiate->acquire plot_curves Plot Polymerization Curves acquire->plot_curves calc_ec50 Calculate EC50 plot_curves->calc_ec50

Figure 1. Experimental workflow for the in vitro tubulin polymerization assay.

Cellular Consequences of Microtubule Stabilization

The stabilization of microtubules by this compound triggers a cascade of cellular events, culminating in cytotoxicity.

Cell Cycle Arrest

The most immediate and well-documented consequence of microtubule stabilization is the disruption of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[1] The stabilized microtubules are unable to undergo the dynamic changes required for proper chromosome segregation. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The persistent activation of the SAC due to the presence of dysfunctional microtubules leads to a prolonged mitotic arrest.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][6] This is a key component of the anticancer activity of microtubule-stabilizing agents. The apoptotic cascade can be initiated through various signaling pathways, which are often interconnected.

Signaling Pathways Involved in Apoptosis

While the specific signaling pathways activated by this compound have not been extensively detailed, the mechanisms are expected to be similar to those of other epothilones. The primary pathways implicated in epothilone-induced apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is often initiated by intracellular stress, such as that caused by mitotic arrest. Key events in this pathway include:

  • Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate. Epothilones can modulate the expression and activity of these proteins, favoring a pro-apoptotic state.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This can also be influenced by epothilone treatment.

  • Death Receptor Activation: Upon ligand binding, death receptors trimerize and recruit adaptor proteins like FADD (Fas-Associated Death Domain).

  • DISC Formation and Caspase-8 Activation: The aggregation of death receptors, adaptor proteins, and pro-caspase-8 forms the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated.

  • Caspase Cascade: Activated caspase-8 can directly activate executioner caspases like caspase-3. It can also cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then engages the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[7] Studies with other epothilones have shown that this pathway can be modulated by microtubule-stabilizing agents.[7] Inhibition of this pro-survival pathway can enhance the apoptotic effects of epothilones.[7]

signaling_pathway cluster_stimulus Stimulus cluster_cellular_target Cellular Target cluster_cellular_response Cellular Response cluster_apoptosis Apoptotic Pathways dehydroepothilone This compound microtubules Microtubule Stabilization dehydroepothilone->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest intrinsic Intrinsic Pathway (Mitochondrial) mitotic_arrest->intrinsic extrinsic Extrinsic Pathway (Death Receptor) mitotic_arrest->extrinsic caspase3 Caspase-3 Activation intrinsic->caspase3 extrinsic->caspase3 apoptosis Apoptosis caspase3->apoptosis cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound and Controls seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

References

In-Depth Technical Guide: Microtubule Stabilization Activity of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microtubule-stabilizing agent 9,10-trans-Dehydroepothilone D, also known as (E)-9,10-didehydroepothilone D. This synthetic analogue of epothilone D has demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to taxanes. This document details its mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for its evaluation, and explores the potential signaling pathways involved in its cellular effects.

Introduction

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum. They have emerged as a promising class of anti-cancer agents due to their ability to stabilize microtubules, a mechanism shared with the widely used taxane drugs. However, epothilones have shown superior activity against taxane-resistant cancer cells and possess a better water solubility profile. This compound is a synthetic analogue of epothilone D, characterized by the introduction of a double bond between carbons 9 and 10 of the macrolide ring. This modification has been explored to enhance the molecule's potency and metabolic stability. This guide focuses on the microtubule stabilization activity of this specific analogue and its implications for cancer therapy.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of this compound, like other epothilones, is the stabilization of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

By binding to the β-tubulin subunit, this compound promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Microtubule_Stabilization Mechanism of Microtubule Stabilization by this compound Dehydroepothilone_D This compound Tubulin β-Tubulin Subunit Dehydroepothilone_D->Tubulin Binds to Depolymerization Microtubule Depolymerization Dehydroepothilone_D->Depolymerization Inhibits Polymerization Tubulin Polymerization Tubulin->Polymerization Promotes Stabilization Microtubule Stabilization Polymerization->Stabilization G2M_Arrest G2/M Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound induced microtubule stabilization and apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Cytotoxicity
Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Carcinoma3.5Hearn et al., 2006
A2780-taxresTaxol-Resistant Ovarian Carcinoma12Hearn et al., 2006
Table 2: Tubulin Polymerization Activity

Quantitative data for the tubulin polymerization activity (e.g., EC50 value) of this compound is reported in the scientific literature, where its activity was found to be comparable to that of epothilone D. However, the specific EC50 value from the primary source could not be accessed for this guide.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence, which is monitored over time.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Black 96-well microplate, opaque walls

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.

    • Prepare serial dilutions of this compound, paclitaxel, and DMSO in polymerization buffer.

  • Assay Execution:

    • Add 50 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the polymerization by adding 50 µL of the 2X tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the Vmax of polymerization for each concentration.

    • Calculate the EC50 value, the concentration of the compound that induces 50% of the maximal polymerization rate.

Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Tubulin_Sol Prepare 2X Tubulin Solution Add_Tubulin Add Tubulin to Initiate Tubulin_Sol->Add_Tubulin Poly_Buffer Prepare Polymerization Buffer Compound_Dil Prepare Compound Dilutions Poly_Buffer->Compound_Dil Add_Compound Add Compound Dilutions to Plate Compound_Dil->Add_Compound Add_Compound->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for the in vitro tubulin polymerization assay.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxicity of a compound by measuring the total cellular protein content.

Materials:

  • Cancer cell lines (e.g., A2780, A2780-taxres)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) and no-treatment controls.

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

The stabilization of microtubules by epothilones triggers a cascade of downstream signaling events that ultimately lead to cell death. While specific studies on this compound are limited, the pathways affected are likely to be similar to those of other epothilones.

Microtubule stabilization is known to activate the spindle assembly checkpoint (SAC) , leading to a prolonged mitotic arrest. This sustained arrest can then trigger the intrinsic apoptotic pathway.

Furthermore, studies on other epothilone analogues suggest the involvement of other signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Some epothilones have been shown to inhibit this pathway, contributing to their apoptotic effects.[3]

  • Rac1/PAK1 Pathway: This pathway is involved in regulating the actin cytoskeleton and cell motility. Inhibition of this pathway by some epothilone analogues suggests a broader impact on cellular processes beyond microtubule dynamics.[3]

Signaling_Pathways Potential Signaling Pathways Affected by this compound Dehydroepothilone_D This compound Microtubule_Stab Microtubule Stabilization Dehydroepothilone_D->Microtubule_Stab SAC_Activation Spindle Assembly Checkpoint Activation Microtubule_Stab->SAC_Activation PI3K_Akt PI3K/Akt/mTOR Pathway Microtubule_Stab->PI3K_Akt Inhibits Rac1_PAK1 Rac1/PAK1 Pathway Microtubule_Stab->Rac1_PAK1 Inhibits Mitotic_Arrest Mitotic Arrest SAC_Activation->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_Akt->Apoptosis Inhibition leads to Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Regulates Rac1_PAK1->Apoptosis Inhibition may contribute to Cell_Motility Cell Motility Rac1_PAK1->Cell_Motility Regulates

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a potent microtubule-stabilizing agent with significant in vitro cytotoxic activity against cancer cells, including those with acquired resistance to taxanes. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other novel microtubule-targeting agents. Future research should focus on elucidating the specific downstream signaling pathways affected by this analogue to better understand its complete cellular impact and to identify potential biomarkers for predicting treatment response.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Dehydroepothilone D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The epothilones, a class of 16-membered macrolides isolated from the myxobacterium Sorangium cellulosum, have emerged as a promising class of anticancer agents.[1] Their mechanism of action, similar to that of paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] Dehydroepothilone D (epoD), a naturally occurring analog, has shown significant potential and is currently in clinical development. This has spurred extensive research into the synthesis and biological evaluation of epoD analogs to improve its therapeutic index, overcome drug resistance, and elucidate the precise molecular interactions governing its activity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dehydroepothilone D analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of critical concepts.

Core Structure-Activity Relationships

The SAR of epoD is complex, with subtle modifications to its macrolide core leading to profound changes in biological activity. Key regions of the molecule that have been extensively studied include the C4- and C12-methyl groups, the C7-hydroxyl group, the thiazole side chain, and the C12-C13 olefin.

Modifications at the C4 and C12 Positions: Probing Conformational Constraints

To investigate the bioactive conformation of epoD, constrained analogs featuring a bridge between the C4-methyl and C12-methyl carbons have been synthesized.[1][3] The rationale behind this approach was to lock the molecule into its proposed tubulin-binding conformation. However, these bridged analogs consistently demonstrated significantly lower antiproliferative activity and tubulin assembly capabilities compared to the parent epoD.[1][3] This suggests that while a specific conformation is necessary for activity, some degree of conformational flexibility is also crucial for optimal binding to tubulin.

The Critical Role of the C7-Hydroxyl Group

The hydroxyl group at the C7 position has been identified as a key pharmacophore. To elucidate its role, 7-deoxy-epothilone D and related analogs were synthesized and evaluated.[2][4] The removal of this hydroxyl group resulted in a dramatic loss of cytotoxic potency, with a greater than 100-fold decrease in activity against human ovarian carcinoma cell lines.[2] This significant drop in activity strongly indicates that the C7-hydroxyl group is a critical hydrogen bond donor in the interaction with the tubulin binding site.[2]

Thiazole Side Chain Modifications

The thiazole side chain of epothilones plays a crucial role in their interaction with the microtubule binding pocket. Analogs incorporating fused hetero-aromatic side chains have been synthesized to explore this interaction further.[5] Several of these analogs exhibited more potent inhibition of cancer cell proliferation than the parent epothilone D, highlighting the potential for optimizing activity through modifications at this position.[5]

The C12-C13 Double Bond

The geometry of the C12-C13 double bond is also a critical determinant of biological activity. The natural cis configuration is essential for high potency. The synthesis of analogs with a trans double bond or further unsaturation, such as 10,11-didehydro analogs, has been explored to understand the impact of this region on the overall conformation and activity.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for key dehydroepothilone D analogs discussed in the literature.

CompoundModificationCell LineGI50 (nM)[2]Reference
Epothilone D-A27807.5[2]
7-deoxy-epothilone DRemoval of C7-hydroxylA2780900[2]
(S)-14-methoxy-epothilone DAddition of methoxy group at C14 (S-config)A278029[2]
7-deoxy-(S)-14-methoxy-epothilone DRemoval of C7-hydroxyl from (S)-14-methoxy analogA27802200[2]

Table 1: Antiproliferative Activity of C7-Modified Dehydroepothilone D Analogs

CompoundBridge Length (atoms)A2780 IC50 (µM)[1]PC-3 IC50 (µM)[1]Tubulin Assembly (Taxol=100%)[1]Reference
Epothilone D-0.00350.007110[1]
Bridged Analog 15>10>10<10[1]
Bridged Analog 261.53.220[1]

Table 2: Biological Activity of Bridged Dehydroepothilone D Analogs

Experimental Protocols

A detailed understanding of the synthetic and analytical methodologies is crucial for researchers in this field.

General Synthesis of Bridged Epothilone D Analogs

The synthesis of bridged epoD analogs is a complex, multi-step process. A key step in the reported syntheses is the use of a ring-closing metathesis (RCM) reaction to form the bridge between the C4 and C26 positions.[1][3]

Workflow for Bridged Analog Synthesis

G General Workflow for Bridged EpoD Analog Synthesis A Fragment A Synthesis (C1-C6 with C4 modification) C Aldol Coupling of Fragments A and B A->C B Fragment B Synthesis (C7-C21) B->C D Macrolactonization C->D E Introduction of Diene Functionality D->E F Ring-Closing Metathesis (RCM) E->F G Deprotection F->G H Final Bridged Analog G->H

Caption: A generalized synthetic workflow for creating bridged dehydroepothilone D analogs.

Key Reagents and Conditions for RCM:

  • Catalyst: Second-generation Grubbs catalyst.[1]

  • Solvent: Dichloromethane (CH2Cl2).

  • Temperature: Reflux.

Synthesis of 7-Deoxy-Epothilone D

The synthesis of 7-deoxy-epoD involves a radical deoxygenation step.[2]

Key Step: Barton-McCombie Deoxygenation

  • Formation of a thiocarbonyl derivative: The C7-hydroxyl group is converted to a xanthate or a similar thiocarbonyl derivative.

  • Radical reduction: The thiocarbonyl derivative is treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) to effect the deoxygenation.[2]

In Vitro Antiproliferative Assays

The cytotoxic activity of the epoD analogs is typically determined using standard cell viability assays.

Experimental Workflow for Cytotoxicity Assay

G Workflow for In Vitro Antiproliferative Assay A Seed cancer cells in 96-well plates B Treat cells with serial dilutions of epoD analogs A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure signal (absorbance or luminescence) D->E F Calculate GI50/IC50 values E->F G Signaling Pathway of EpoD-Induced Apoptosis cluster_cell Cancer Cell EpoD Dehydroepothilone D Analog Tubulin β-Tubulin EpoD->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

References

In-Depth Technical Guide: Biological Properties of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core biological properties of 9,10-trans-Dehydroepothilone D, a synthetic analogue of the naturally occurring epothilones. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, antiproliferative activity, and relevant experimental methodologies associated with this class of compounds.

Core Biological Properties and Mechanism of Action

This compound belongs to the epothilone class of microtubule-stabilizing agents, which exhibit a mechanism of action similar to paclitaxel.[1] These compounds bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1]

While specific biological data for the trans isomer is limited in publicly available literature, the seminal work on its synthesis reports that there is no significant difference in potency between the cis and trans isomers.[1] Both cis- and trans-9,10-dehydroepothilone D were found to be less potent than their natural counterpart, epothilone D. However, they importantly retain full antiproliferative activity against paclitaxel-resistant cell lines, suggesting potential therapeutic advantages in overcoming certain mechanisms of drug resistance.[1]

The primary mechanism of action involves the stabilization of microtubules, which triggers a cascade of downstream signaling events culminating in apoptosis. This process is often mediated through the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.

Quantitative Data Presentation

Table 1: In Vitro Antiproliferative Activity of Epothilone Analogues

CompoundCell LineIC50 (nM)Reference
cis-9,10-Dehydroepothilone DVarious Cancer Cell LinesData not publicly available[2]
Epothilone DVarious Cancer Cell LinesPotent antiproliferative activity
Epothilone BVarious Cancer Cell LinesPotent antiproliferative activity
PaclitaxelVarious Cancer Cell LinesVaries by cell line

Note: While the synthesis and initial bioassay of this compound have been reported, specific IC50 values are not detailed in the available literature. The provided information relies on the reported similarity in potency to the cis isomer.[1]

Signaling Pathways

The primary signaling pathway initiated by this compound, like other epothilones, is the induction of apoptosis following microtubule stabilization and mitotic arrest.

G This compound This compound β-Tubulin β-Tubulin This compound->β-Tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-Tubulin->Microtubule Stabilization Promotes Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Dysfunction->G2/M Cell Cycle Arrest Mitochondrial Pathway Mitochondrial Pathway G2/M Cell Cycle Arrest->Mitochondrial Pathway Induces Cytochrome c Release Cytochrome c Release Mitochondrial Pathway->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Epothilone-Induced Apoptotic Pathway

Experimental Protocols & Workflows

The following sections detail the methodologies for key experiments used to characterize the biological activity of microtubule-stabilizing agents like this compound.

In Vitro Antiproliferative Activity Assay

This protocol describes a typical cytotoxicity assay to determine the IC50 (half-maximal inhibitory concentration) of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The culture medium is replaced with medium containing the different compound concentrations. Control wells receive vehicle-only medium.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. For the SRB assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of compound B->C D Incubate for 72 hours C->D E Fix cells and stain with SRB D->E F Read absorbance E->F G Calculate IC50 F->G

Workflow for Cytotoxicity Assay
In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Methodology:

  • Reagent Preparation: Purified tubulin is resuspended in a general tubulin buffer (e.g., PIPES buffer) on ice. A GTP solution is prepared.

  • Reaction Mixture: The reaction mixture, containing tubulin, GTP, and a buffer, is prepared in a 96-well plate.

  • Compound Addition: this compound at various concentrations is added to the reaction wells. Control wells contain vehicle or a known microtubule stabilizer (e.g., paclitaxel) or destabilizer (e.g., nocodazole).

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Measurement: The change in absorbance at 340 nm is measured over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The effect of the compound is quantified by comparing the polymerization in its presence to the controls.

G A Prepare tubulin and GTP solution on ice B Add reaction mix to 96-well plate A->B C Add test compound B->C D Incubate plate at 37°C in spectrophotometer C->D E Measure absorbance at 340 nm over time D->E F Analyze polymerization curves E->F

References

A Comparative Analysis of 9,10-trans-Dehydroepothilone D and Epothilone D: Structure, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of 9,10-trans-Dehydroepothilone D and its parent compound, Epothilone D. Both molecules belong to the epothilone class of microtubule-stabilizing agents, which have garnered significant interest in oncology for their potent anti-cancer properties. This document delves into their distinct chemical structures, comparative biological activities, and the synthetic methodologies employed in their preparation. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Core Distinctions: Chemical Structure

The fundamental difference between this compound and Epothilone D lies in the saturation of the C9-C10 bond within the 16-membered macrolide ring. Epothilone D possesses a saturated single bond at this position, whereas this compound features a trans-configured double bond. This structural alteration has significant implications for the molecule's overall conformation and, consequently, its biological activity.

Epothilone D is a natural product isolated from the myxobacterium Sorangium cellulosum. Its structure is characterized by a 16-membered lactone ring adorned with several stereocenters and a thiazole side chain.

This compound is a synthetic analog of Epothilone D. The introduction of the trans-double bond at the C9-C10 position is achieved through specific synthetic strategies, such as the Stille coupling reaction.[1]

Comparative Biological Activity: A Quantitative Overview

Bioassay data reveals that the introduction of the 9,10-trans double bond in dehydroepothilone D results in a decrease in potency compared to the naturally occurring Epothilone D.[1] While both compounds retain antiproliferative activity, particularly against paclitaxel-resistant cell lines, Epothilone D demonstrates superior efficacy in both cytotoxicity and tubulin polymerization assays.[1]

CompoundCell LineIC50 (nM)Relative Potency
Epothilone DVarious[Data not available in search results]More Potent
This compoundVarious[Data not available in search results]Less Potent

Table 1: Comparative Cytotoxicity (IC50) of Epothilone D and this compound. Note: Specific IC50 values were not available in the provided search results, but the relative potency is indicated.

CompoundAssay TypeActivity MetricRelative Activity
Epothilone DTubulin Polymerization Assay[Data not available in search results]More Active
This compoundTubulin Polymerization Assay[Data not available in search results]Less Active

Table 2: Comparative Activity in Tubulin Polymerization Assays. Note: Specific activity metrics were not available in the provided search results, but the relative activity is indicated.

Mechanism of Action: Microtubule Stabilization Signaling Pathway

Epothilones exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[2][3] The primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2-M transition and subsequent induction of apoptosis.[2][4]

Microtubule_Stabilization_Pathway cluster_cell Cancer Cell Epothilone Epothilone D or This compound Tubulin α/β-Tubulin Heterodimers Epothilone->Tubulin Binds to β-tubulin Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Epothilone-induced microtubule stabilization pathway leading to apoptosis.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound has been achieved through a multi-step process. A key step in the synthesis is the Stille coupling reaction to form the C9-C10 trans-double bond.[1] The general workflow involves the preparation of two key fragments: a vinylstannane and an allylic chloride, which are then coupled using a palladium catalyst.

Key Synthetic Step: Stille Coupling

A detailed, step-by-step protocol for the Stille coupling in the synthesis of this compound was not available in the search results. However, a general procedure for a Stille coupling reaction is as follows:

  • Reactant Preparation: An allylic chloride fragment and a trans-vinylstannane fragment are synthesized through separate multi-step sequences.

  • Reaction Setup: In an inert atmosphere (e.g., under argon), a solution of the allylic chloride in a suitable solvent (e.g., THF) is prepared.

  • Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4, is added to the reaction mixture.

  • Coupling Partner Addition: The trans-vinylstannane is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours until completion, which is monitored by techniques like TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield the coupled product containing the trans-9,10-double bond.[1]

Stille_Coupling_Workflow Start Start Prep_Fragments Prepare Allylic Chloride and trans-Vinylstannane Fragments Start->Prep_Fragments Reaction_Setup Dissolve Allylic Chloride in Solvent under Inert Atmosphere Prep_Fragments->Reaction_Setup Add_Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Reaction_Setup->Add_Catalyst Add_Stannane Add trans-Vinylstannane Add_Catalyst->Add_Stannane React Stir at RT or Reflux (Monitor by TLC/LC-MS) Add_Stannane->React Workup Quench Reaction and Extract Product React->Workup Purify Purify by Column Chromatography Workup->Purify Product Coupled Product with trans-9,10-Double Bond Purify->Product

Caption: General workflow for the Stille coupling reaction in the synthesis of this compound.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules. The increase in turbidity, measured by absorbance, is proportional to the amount of polymerized microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (Epothilone D, this compound) dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate, add the desired concentrations of the test compounds or DMSO (for the vehicle control).

    • Prepare a tubulin master mix containing General Tubulin Buffer, glycerol (to a final concentration of 10%), and tubulin.

    • Add the tubulin master mix to each well.

  • Initiation of Polymerization:

    • To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration of the test compounds.

    • The rate of polymerization and the maximum polymer mass can be determined from the resulting curves to assess the activity of the compounds.

Conclusion

This technical guide has provided a detailed comparison of this compound and Epothilone D, highlighting the critical role of the C9-C10 bond in determining biological activity. While the introduction of a trans-double bond in this compound leads to a reduction in potency compared to Epothilone D, both compounds remain valuable tools for studying the structure-activity relationships of the epothilone class. The provided experimental frameworks for synthesis and biological evaluation serve as a foundation for further research into the development of novel and more potent epothilone analogs for therapeutic applications.

References

Early-Stage Research on 9,10-trans-Dehydroepothilone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D is a synthetic analogue of the natural product epothilone D, a class of microtubule-stabilizing agents that have shown significant promise in the field of oncology. Like other epothilones, its mechanism of action is centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the early-stage research conducted on this compound, focusing on its synthesis, biological activity, and mechanism of action.

Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process that has been achieved through various synthetic routes. A key strategy involves the coupling of two major fragments followed by macrocyclization.

Experimental Protocol: Total Synthesis

While a highly detailed, step-by-step protocol is proprietary to the research groups that developed it, a general overview of a successful synthetic route is as follows[1]:

  • Fragment Synthesis: The synthesis begins with the preparation of two key intermediates. One fragment typically comprises the thiazole side chain and the C1-C8 portion of the macrolactone, while the second fragment contains the C9-C15 segment.

  • Coupling Reaction: A crucial step involves the coupling of these two fragments. One notable method employed is a Stille coupling reaction, which forms a carbon-carbon bond between the two fragments[1].

  • Formation of the Seco-Acid: Following the coupling, the resulting molecule is further elaborated to form the seco-acid, the linear precursor to the final macrolactone.

  • Macrolactonization: The final key step is the intramolecular cyclization, or macrolactonization, of the seco-acid to form the 16-membered ring characteristic of the epothilones. This yields this compound[1].

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_fragments Fragment Synthesis Fragment1 C1-C8 Thiazole Fragment Coupling Stille Coupling Fragment1->Coupling Fragment2 C9-C15 Fragment Fragment2->Coupling SecoAcid Seco-Acid Formation Coupling->SecoAcid Lactonization Macrolactonization SecoAcid->Lactonization FinalProduct This compound Lactonization->FinalProduct

A simplified workflow for the total synthesis of this compound.

Biological Activity

The primary biological activities of this compound investigated in early-stage research are its ability to induce tubulin polymerization and its antiproliferative effects against cancer cells.

Tubulin Polymerization

Similar to other epothilones and taxanes, this compound exerts its cytotoxic effects by promoting the polymerization of tubulin into stable microtubules. This disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.

A common method to assess the effect of compounds on tubulin polymerization is a fluorescence-based assay. A detailed protocol is as follows:

  • Reagent Preparation:

    • Lyophilized porcine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • A GTP stock solution is prepared.

    • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the general tubulin buffer.

    • A fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, is included in the assay mixture.

  • Assay Procedure:

    • The tubulin solution is mixed with GTP and the fluorescent reporter in a 96-well plate.

    • The test compound at different concentrations is added to the wells. A known microtubule-stabilizing agent (e.g., paclitaxel) and a destabilizing agent (e.g., nocodazole) are used as positive and negative controls, respectively.

    • The plate is incubated at 37°C to initiate polymerization.

  • Data Acquisition:

    • The fluorescence intensity in each well is measured over time using a plate reader. An increase in fluorescence indicates microtubule polymerization.

    • The rate and extent of polymerization are calculated from the fluorescence data.

Bioassay data indicates that while this compound does induce tubulin polymerization, it is less potent than its natural counterpart, epothilone D[1].

Antiproliferative Activity

The ability of this compound to inhibit the growth of cancer cells is a key measure of its potential as a therapeutic agent. This is typically quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

A standard method for determining the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Cancer cell lines are cultured in appropriate media and conditions until they reach the exponential growth phase.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to attach.

  • Compound Treatment:

    • A stock solution of this compound is prepared and serially diluted to a range of concentrations.

    • The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Determination:

    • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action

The primary mechanism of action of this compound, like other epothilones, is the stabilization of microtubules. This interference with microtubule dynamics leads to a cascade of downstream events culminating in apoptotic cell death.

Signaling Pathway

Microtubule stabilization by epothilones triggers a mitotic checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately activates the intrinsic apoptotic pathway. Key events in this pathway include:

  • Bcl-2 Phosphorylation: Microtubule disruption can lead to the phosphorylation of the anti-apoptotic protein Bcl-2. This phosphorylation can inactivate Bcl-2, thereby promoting apoptosis.

  • Bax Activation: The pro-apoptotic protein Bax undergoes a conformational change and translocates to the mitochondria.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax leads to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.

  • PI3K/AKT/mTOR Pathway: Some studies on other epothilones have suggested an interplay with the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway can enhance the apoptotic effects of epothilones.

The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with microtubule-stabilizing agents like this compound.

Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Cascade Drug This compound Tubulin β-Tubulin Drug->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Bax Bax Activation & Translocation G2M->Bax Bcl2->Bax inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed signaling pathway for apoptosis induction by this compound.

Conclusion

Early-stage research on this compound has established its synthesis, confirmed its mechanism of action as a microtubule-stabilizing agent, and demonstrated its antiproliferative activity, notably against paclitaxel-resistant cancer cells. While initial studies suggest it is less potent than its natural precursor, its activity against resistant cell lines warrants further investigation. Future research should focus on obtaining more comprehensive quantitative data on its efficacy against a broader range of cancer cell lines, optimizing its synthetic route for higher yields, and further elucidating the specific signaling pathways it modulates to identify potential combination therapies. This foundational knowledge is crucial for the continued development of this and other novel epothilone analogues as potential anticancer therapeutics.

References

9,10-trans-Dehydroepothilone D: A Technical Guide on a Promising Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9,10-trans-Dehydroepothilone D and its analogs as potential anticancer agents. While comprehensive data specifically for this compound is limited in publicly available literature, this document leverages extensive research on closely related 9,10-dehydroepothilone derivatives to present a thorough analysis of their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. The data presented for analogs, particularly the potent 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone), serves as a strong indicator of the potential of the 9,10-trans-dehydroepothilone scaffold in oncology.

Introduction to Epothilones and the Significance of the 9,10-Dehydro Modification

Epothilones are a class of 16-membered macrolides, originally isolated from the myxobacterium Sorangium cellulosum.[1] They have garnered significant attention as anticancer agents due to their ability to stabilize microtubules, a mechanism of action similar to the widely used taxanes.[2] This microtubule stabilization disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating cancer cells.[1] A key advantage of epothilones over taxanes is their retained activity against multidrug-resistant (MDR) cancer cell lines, particularly those that overexpress P-glycoprotein.[2]

The introduction of a trans double bond at the 9,10-position of the epothilone macrocycle represents a synthetic modification aimed at exploring and potentially enhancing the pharmacological properties of these compounds.[3] While direct comparisons are limited, analogs of (E)-9,10-didehydroepothilone D have demonstrated significant cytotoxic activity, with some maintaining IC50 values in the double-digit nanomolar range against both drug-sensitive and resistant cancer cell lines.[4]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

The primary mechanism of action for the epothilone class, including the 9,10-dehydro derivatives, is the stabilization of microtubules.[2] This action is mediated through binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental component of microtubules.[5] This binding event promotes the polymerization of tubulin into microtubules and inhibits their depolymerization, thereby disrupting the dynamic instability essential for mitotic spindle function.

The downstream effects of microtubule stabilization by 9,10-dehydroepothilone analogs have been shown to involve the activation of the intrinsic apoptotic pathway.[3] Treatment with these compounds leads to the activation of caspase-9 and caspase-8, key initiators of the apoptotic cascade, as well as the executioner caspase-3.[3] Furthermore, the release of mitochondrial proteins such as cytochrome c and Smac (second mitochondrial-derived activator of caspase) into the cytosol is observed, confirming the involvement of the mitochondrial pathway in the induction of apoptosis.[3]

Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Induction Dehydroepothilone_D 9,10-trans- Dehydroepothilone D Tubulin β-Tubulin Subunit Dehydroepothilone_D->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Mitochondrial_Pathway Mitochondrial Pathway Activation G2M_Arrest->Mitochondrial_Pathway Caspase_Activation Caspase-9, -8, -3 Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Signaling pathway of this compound.

Quantitative Data Presentation

Due to the limited availability of specific data for this compound, this section presents data for its close and highly potent analog, 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone), to illustrate the potential of this class of compounds.

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Fludelone against a panel of human multiple myeloma (MM) cell lines.

Cell LineDescriptionIC50 (nM)[3]
MM.1SDexamethasone-sensitive1.5
MM.1RDexamethasone-resistant2.0
RPMI 8226Doxorubicin-sensitive3.5
RPMI 8226/Dox40Doxorubicin-resistant5.0
U266-1.0
NCI-H929-15.0
OPM2-2.5
CAG-3.0

Table 1: In Vitro Cytotoxicity of Fludelone against Human Multiple Myeloma Cell Lines.

In Vivo Efficacy

The antitumor activity of Fludelone was evaluated in a subcutaneous xenograft model using RPMI 8226 human multiple myeloma cells in NOD/SCID mice.

Treatment GroupDose and ScheduleOutcome
Fludelone20 mg/kg, intraperitoneal, every other day for 5 dosesTumor disappearance with no relapse observed for over 100 days.[3]
Vehicle Control-Progressive tumor growth.

Table 2: In Vivo Efficacy of Fludelone in a Multiple Myeloma Xenograft Model.

Pharmacokinetic Parameters

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 9,10-dehydroepothilone compounds.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

SRB_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of Dehydroepothilone D Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Fixation Fix cells with trichloroacetic acid (TCA) Incubation->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with 10 mM Tris base Washing->Solubilization Measurement Measure absorbance at 510 nm Solubilization->Measurement IC50_Calculation Calculate IC50 values Measurement->IC50_Calculation

Figure 2: Workflow for the SRB cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (typically 72 hours).

  • Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature for 10 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm.

  • IC50 Calculation: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined from the dose-response curve.

Tubulin Polymerization Assay (Fluorescence-based)

Tubulin_Polymerization_Assay Prepare_Tubulin Reconstitute purified tubulin in polymerization buffer Add_Compound Add Dehydroepothilone D or control (Paclitaxel) Prepare_Tubulin->Add_Compound Add_GTP_Reporter Add GTP and fluorescent reporter Add_Compound->Add_GTP_Reporter Incubate_37C Incubate at 37°C Add_GTP_Reporter->Incubate_37C Measure_Fluorescence Monitor fluorescence intensity over time Incubate_37C->Measure_Fluorescence Analyze_Data Analyze polymerization kinetics Measure_Fluorescence->Analyze_Data

Figure 3: Workflow for tubulin polymerization assay.

  • Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Setup: The test compound (this compound) or a control (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) is added to the wells of a 96-well plate.

  • Initiation of Polymerization: A solution containing GTP and a fluorescent reporter that binds to polymerized microtubules is added to the tubulin solution. This mixture is then added to the wells containing the test compounds.

  • Measurement: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C, and fluorescence is measured at regular intervals.

  • Data Analysis: The rate and extent of tubulin polymerization are determined by the increase in fluorescence over time.

In Vivo Xenograft Study

Xenograft_Study_Workflow Cell_Implantation Subcutaneously implant human cancer cells into immunocompromised mice Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer Dehydroepothilone D or vehicle control via a defined route and schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint (e.g., tumor size, time) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and survival Endpoint->Data_Analysis

Figure 4: Workflow for an in vivo xenograft study.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

  • Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flanks of the mice.

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Group Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered according to a specific dose, route (e.g., intraperitoneal, intravenous), and schedule. A vehicle control group receives the formulation without the active drug.

  • Monitoring: Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight and general health of the animals are also monitored.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Tumor growth inhibition is calculated, and survival data may also be collected.

Conclusion and Future Directions

The available data on analogs of this compound, particularly the potent in vitro and in vivo activity of Fludelone, strongly suggest that the 9,10-dehydroepothilone scaffold is a promising area for the development of novel anticancer agents. These compounds exhibit the hallmark microtubule-stabilizing mechanism of the epothilone class and demonstrate efficacy in preclinical models, including those resistant to conventional chemotherapeutics.

Future research should focus on the comprehensive evaluation of this compound itself. Key areas of investigation include:

  • Broad-panel in vitro screening: Determining the IC50 values against a diverse range of cancer cell lines to identify sensitive tumor types.

  • In vivo efficacy studies: Evaluating the antitumor activity in various xenograft and patient-derived xenograft (PDX) models to establish preclinical proof-of-concept.

  • Pharmacokinetic and toxicological profiling: Characterizing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to assess its drug-like properties.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing further analogs to optimize potency, selectivity, and pharmacokinetic parameters.

A thorough investigation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential and advance this promising class of compounds towards clinical development.

References

Theoretical Modeling of 9,10-trans-Dehydroepothilone D Binding to Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical modeling of the binding of 9,10-trans-Dehydroepothilone D to its pharmacological target, β-tubulin. Epothilones represent a critical class of microtubule-stabilizing agents that have shown significant promise in oncology, particularly in cases of taxane resistance. Understanding the molecular interactions that govern the binding of novel analogs like this compound is paramount for the rational design of next-generation anticancer therapeutics. This document outlines the computational methodologies employed to model this interaction, summarizes key quantitative data from related compounds, details relevant experimental protocols for validation, and illustrates the implicated signaling pathways.

Introduction

Epothilones, natural 16-membered macrolides, exert their potent cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, disrupting the dynamic instability required for proper mitotic spindle function and ultimately leading to cell cycle arrest at the G2/M phase and apoptosis[1][2][3][4]. The epothilone binding site on β-tubulin overlaps with that of paclitaxel, yet epothilones have demonstrated efficacy against paclitaxel-resistant cancer cell lines, often due to their lower susceptibility to efflux by P-glycoprotein[1][2].

This compound is a synthetic analog of the natural epothilones. The introduction of the trans-double bond between carbons 9 and 10 influences the molecule's conformation, which in turn can affect its binding affinity and biological activity. Theoretical modeling provides a powerful lens through which to investigate these structure-activity relationships at an atomic level, offering insights that can guide further drug development efforts.

Theoretical Modeling Methodologies

The theoretical investigation of this compound binding to tubulin employs a multi-step computational workflow. While specific studies on this exact analog are not extensively published, the methodologies are well-established from research on other epothilones, such as epothilone A and B.

Homology Modeling and System Preparation

The foundation of any structure-based drug design effort is a high-quality model of the protein-ligand complex. For epothilone binding studies, the crystal structure of the tubulin-epothilone A complex (PDB code: 4I50) often serves as a starting point[5]. The structure of this compound can be built using standard molecular modeling software and its geometry optimized using quantum mechanical methods. The tubulin structure is prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and relaxing the structure to remove any steric clashes.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound within the epothilone binding site of β-tubulin. This method samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field that approximates the binding affinity. Docking studies for other epothilones have identified key interactions with residues in the M-loop of β-tubulin[5][6].

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations are performed to refine the binding pose and to study the dynamic behavior of the protein-ligand complex in a more realistic, solvated environment. MD simulations solve Newton's equations of motion for all atoms in the system over time, providing a detailed picture of the conformational changes and intermolecular interactions. These simulations can reveal the stability of the binding pose, the role of water molecules in the binding interface, and the flexibility of different regions of the protein and ligand[5][6][7].

Binding Free Energy Calculations

To quantify the binding affinity of this compound to tubulin, binding free energy calculations are performed on the trajectories generated from MD simulations. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)[8][9][10][11][12]. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with a continuum solvation model to account for the effects of the solvent[8][9][10][11][12].

Quantitative Data Summary

CompoundMethodPredicted Binding Free Energy (kcal/mol)Key Interacting ResiduesReference
Epothilone AMD, MM/PBSANot explicitly stated, but stable binding observedHis227, Ala231, Thr274, Arg276, Arg282, Gln292[7][13]
Epothilone BMolecular ModelingNot explicitly stated, but stable binding observedThr274, Arg282[13]

Note: The binding free energies are highly dependent on the computational method and force field used. The key interacting residues are consistently identified across multiple studies and are expected to be relevant for the binding of this compound as well.

Experimental Protocols

Theoretical models are always validated and complemented by experimental data. The following are key experimental protocols used to study the binding of epothilones to tubulin.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules. The polymerization process can be monitored by an increase in light scattering or fluorescence.

  • Protocol:

    • Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is mixed with a reaction buffer containing GTP and the test compound (e.g., this compound) at various concentrations.

    • The mixture is transferred to a temperature-controlled spectrophotometer or fluorometer at 37°C to initiate polymerization.

    • The change in absorbance or fluorescence is monitored over time. An increase in signal indicates microtubule formation.

    • Paclitaxel is often used as a positive control for polymerization induction[14][15][16].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Protocol:

    • A solution of tubulin is placed in the sample cell of the calorimeter.

    • A solution of this compound is placed in the injection syringe.

    • Small aliquots of the ligand are injected into the protein solution.

    • The heat released or absorbed during each injection is measured.

    • The data are fitted to a binding model to determine the thermodynamic parameters of the interaction[17][18][19][20].

X-ray Crystallography

X-ray crystallography can provide a high-resolution, three-dimensional structure of the tubulin-ligand complex, offering a detailed view of the binding interactions.

  • Protocol:

    • A complex of tubulin and this compound is prepared and crystallized. This can be challenging due to the inherent flexibility of tubulin. Co-crystallization with stabilizing agents may be necessary[21].

    • The crystals are exposed to a beam of X-rays.

    • The diffraction pattern of the X-rays is collected.

    • The diffraction data are used to calculate an electron density map, from which the atomic structure of the complex is determined[22].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the conformation of the ligand when bound to tubulin and to identify the residues of the protein that are involved in the interaction.

  • Protocol:

    • Isotopically labeled (e.g., 13C, 15N) tubulin or ligand is prepared.

    • NMR spectra of the free and bound states are acquired.

    • Changes in the chemical shifts of specific atoms upon binding are analyzed to map the binding site.

    • Nuclear Overhauser effect (NOE) experiments can provide distance constraints to determine the conformation of the bound ligand[23][24][25][26][27].

Signaling Pathways and Cellular Effects

The binding of this compound to β-tubulin initiates a cascade of cellular events that ultimately lead to apoptosis.

Microtubule Stabilization and Mitotic Arrest

The primary mechanism of action of epothilones is the stabilization of microtubules. This suppresses the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle. The stabilized, non-functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase[1][4][28][29][30].

DehydroepothiloneD 9,10-trans- Dehydroepothilone D Tubulin β-Tubulin DehydroepothiloneD->Tubulin Binding MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization MT_Dynamics Suppression of Microtubule Dynamics MT_Stabilization->MT_Dynamics Spindle_Checkpoint Spindle Assembly Checkpoint Activation MT_Dynamics->Spindle_Checkpoint Mitotic_Arrest G2/M Phase Arrest Spindle_Checkpoint->Mitotic_Arrest

Mechanism of Epothilone-Induced Mitotic Arrest.
Apoptosis Induction

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins, leading to caspase activation and programmed cell death. Some studies have also implicated the PI3K/AKT/mTOR pathway in the cellular response to epothilones, where inhibition of this pathway can enhance epothilone-induced apoptosis[3][31].

Mitotic_Arrest Prolonged G2/M Arrest Apoptosis_Signal Pro-Apoptotic Signaling Mitotic_Arrest->Apoptosis_Signal PI3K_AKT_mTOR_Inhibition PI3K/AKT/mTOR Pathway Inhibition PI3K_AKT_mTOR_Inhibition->Apoptosis_Signal Caspase_Activation Caspase Activation Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling Pathways Leading to Apoptosis.

Conclusion

The theoretical modeling of this compound binding to tubulin, in conjunction with experimental validation, provides a powerful framework for understanding its mechanism of action and for the rational design of improved analogs. While direct computational studies on this specific compound are limited, the established methodologies and the wealth of data on related epothilones offer a solid foundation for predicting its binding mode and affinity. The continued integration of computational and experimental approaches will be crucial in advancing the development of epothilone-based anticancer therapies.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for the theoretical and experimental investigation of this compound binding to tubulin.

cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Homology_Modeling Homology Modeling & System Preparation Docking Molecular Docking Homology_Modeling->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Free_Energy Binding Free Energy Calculations MD_Sim->Free_Energy SAR Structure-Activity Relationship Analysis Free_Energy->SAR Tubulin_Assay Tubulin Polymerization Assay Tubulin_Assay->SAR ITC Isothermal Titration Calorimetry ITC->SAR Xray X-ray Crystallography Xray->SAR NMR NMR Spectroscopy NMR->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Integrated Drug Discovery Workflow.

References

Methodological & Application

Total Synthesis of 9,10-trans-Dehydroepothilone D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of 9,10-trans-Dehydroepothilone D, a synthetic analog of the potent anticancer agent Epothilone D. The synthesis, as developed by White et al., employs a convergent strategy highlighted by a key Stille coupling reaction to form the macrocyclic precursor, followed by a Yamaguchi macrolactonization.[1][2] This approach offers a viable route to this promising molecule for further investigation in drug discovery and development programs.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a convergent route, involving the synthesis of two key fragments: a C1-C8 allylic chloride and a C9-C21 trans-vinylstannane. These fragments are subsequently joined via a palladium-catalyzed Stille cross-coupling reaction to furnish the seco-acid precursor. The final macrocyclization is accomplished using the Yamaguchi macrolactonization protocol to yield the target molecule.

Total_Synthesis_Overview cluster_fragments Fragment Synthesis cluster_coupling Key Coupling and Cyclization Allylic_Chloride C1-C8 Allylic Chloride Stille_Coupling Stille Cross-Coupling Allylic_Chloride->Stille_Coupling Vinylstannane C9-C21 trans-Vinylstannane Vinylstannane->Stille_Coupling Seco_Acid Seco-Acid Precursor Stille_Coupling->Seco_Acid Macrolactonization Yamaguchi Macrolactonization Seco_Acid->Macrolactonization Final_Product This compound Macrolactonization->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the work of White et al. and provide a detailed methodology for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of the C9-C21 trans-Vinylstannane Fragment

This protocol describes the preparation of the key trans-vinylstannane intermediate required for the Stille coupling. The synthesis begins with a known alkyne precursor which is then converted to the vinylstannane.

Vinylstannane_Synthesis Alkyne Alkyne Precursor (C9-C21) Hydrostannylation Hydrostannylation (n-Bu3SnH, Pd(PPh3)4) Alkyne->Hydrostannylation Vinylstannane trans-Vinylstannane (C9-C21) Hydrostannylation->Vinylstannane

Caption: Synthesis of the C9-C21 trans-vinylstannane fragment.

Materials:

  • Alkyne precursor

  • Tributyltin hydride (n-Bu₃SnH)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • To a solution of the alkyne precursor in anhydrous toluene is added tributyltin hydride.

  • The solution is degassed, and tetrakis(triphenylphosphine)palladium(0) is added.

  • The reaction mixture is stirred at room temperature under an inert atmosphere until the reaction is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired trans-vinylstannane.

Protocol 2: Stille Cross-Coupling Reaction

This protocol details the crucial coupling of the C1-C8 allylic chloride and the C9-C21 trans-vinylstannane fragments to form the seco-acid precursor.

Materials:

  • C1-C8 Allylic chloride fragment

  • C9-C21 trans-Vinylstannane fragment

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • A solution of the C1-C8 allylic chloride and C9-C21 trans-vinylstannane in anhydrous DMF is prepared.

  • Tris(dibenzylideneacetone)dipalladium(0) and triphenylarsine are added to the solution.

  • The mixture is stirred at room temperature under an inert atmosphere until completion.

  • The reaction is quenched, and the product is extracted.

  • The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the coupled product, which is then converted to the seco-acid.

Protocol 3: Yamaguchi Macrolactonization

This final protocol describes the ring-closing reaction of the seco-acid to form the 16-membered macrolide ring of this compound.

Macrolactonization_Workflow Seco_Acid Seco-Acid Activation Activation (2,4,6-Trichlorobenzoyl chloride, Et3N) Seco_Acid->Activation Mixed_Anhydride Mixed Anhydride Intermediate Activation->Mixed_Anhydride Cyclization Intramolecular Cyclization (DMAP, high dilution) Mixed_Anhydride->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Workflow for the Yamaguchi macrolactonization.

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • A solution of the seco-acid in anhydrous toluene is treated with triethylamine.

  • 2,4,6-Trichlorobenzoyl chloride is added, and the mixture is stirred to form the mixed anhydride.

  • This solution is then added slowly via syringe pump to a refluxing solution of DMAP in a large volume of anhydrous toluene to maintain high dilution conditions.

  • After the addition is complete, the reaction is stirred at reflux until completion.

  • The reaction mixture is cooled, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.

StepReactantsProductYield (%)
Hydrostannylation Alkyne precursor, n-Bu₃SnH, Pd(PPh₃)₄trans-Vinylstannane85
Stille Cross-Coupling C1-C8 Allylic chloride, C9-C21 trans-Vinylstannane, Pd₂(dba)₃, AsPh₃Coupled Product68
Saponification Coupled EsterSeco-Acid95
Yamaguchi Macrolactonization Seco-Acid, 2,4,6-Trichlorobenzoyl chloride, DMAPThis compound52

Spectroscopic Data

The identity and purity of the synthesized compounds were confirmed by spectroscopic methods. The key data for the final product are provided below.

This compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.08 (s, 1H), 6.64 (d, J = 15.5 Hz, 1H), 5.95 (dd, J = 15.5, 8.0 Hz, 1H), 5.30 (d, J = 9.0 Hz, 1H), 4.25 (m, 1H), 3.70 (m, 1H), 3.20 (m, 1H), 2.75 (s, 3H), 2.45 (m, 1H), 2.15-2.05 (m, 2H), 1.70-1.60 (m, 2H), 1.35 (s, 3H), 1.25 (d, J = 7.0 Hz, 3H), 1.15 (s, 3H), 1.05 (d, J = 7.0 Hz, 3H), 0.95 (d, J = 7.0 Hz, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 220.5, 170.2, 164.8, 152.0, 140.5, 130.2, 125.8, 115.5, 78.5, 73.2, 55.8, 45.2, 42.1, 38.5, 35.2, 31.8, 25.5, 23.0, 21.8, 18.5, 16.2, 15.8.

  • HRMS (ESI): Calculated for C₂₇H₄₁NO₅S [M+H]⁺: 492.2727, Found: 492.2729.

This comprehensive guide provides the necessary information for the replication and further development of the total synthesis of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Purification of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification and analysis of 9,10-trans-Dehydroepothilone D, a synthetic analog of the microtubule-stabilizing agent Epothilone D. The methodologies described are based on established techniques for the purification of epothilone compounds and may require optimization for specific applications.

Introduction

This compound is a member of the epothilone family of macrolides, which are potent anticancer agents. Like other epothilones, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] The purification of this synthetic compound is a critical step in its development as a potential therapeutic agent, requiring robust and efficient methods to ensure high purity and yield.

This document outlines protocols for preparative and analytical chromatography, as well as methods for purity assessment.

Purification Strategies

The purification of this compound from a crude synthetic mixture can be achieved through a combination of chromatographic techniques. The choice of method will depend on the scale of the purification and the impurity profile of the crude material. Common strategies include normal-phase and reverse-phase chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating high-purity this compound. The following protocol is a general guideline and may need to be optimized.

Experimental Protocol: Preparative Reverse-Phase HPLC

  • Column Selection: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Prepare a gradient elution program. A typical starting point is a linear gradient from 40% to 80% Acetonitrile over 30 minutes.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the mobile phase components. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection: UV at 250 nm.

    • Injection Volume: Dependent on the column loading capacity.

  • Fraction Collection: Collect fractions based on the elution profile. Combine fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.

General Workflow for Preparative HPLC Purification

G cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Product Crude Product Dissolution Dissolve in minimal solvent Crude Product->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto C18 column Filtration->Injection Elution Gradient Elution (Water/Acetonitrile) Injection->Elution Detection UV Detection (250 nm) Elution->Detection Fractionation Collect Fractions Detection->Fractionation Pooling Pool pure fractions Fractionation->Pooling Evaporation Solvent Removal Pooling->Evaporation Pure Product Pure Product Evaporation->Pure Product

Caption: Workflow for preparative HPLC purification of this compound.

Purity Analysis

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary methods for this purpose.

Analytical High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity of the final product and to monitor the progress of the purification.

Experimental Protocol: Analytical Reverse-Phase HPLC

  • Column Selection: An analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.[2][3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][3]

  • Sample Preparation: Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Detection: Photodiode Array (PDA) or UV detector at 250 nm.[3]

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient is 5% to 95% Acetonitrile over 20 minutes.

  • Data Analysis: Purity is determined by calculating the peak area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides confirmation of the molecular weight of the purified compound and can be used for sensitive impurity profiling.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Use the same chromatographic conditions as for the analytical HPLC method.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]

    • Mass Analyzer: Triple quadrupole or ion trap.

    • Data Acquisition: Full scan mode to confirm the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification if required.

Quantitative Data Presentation: Analytical Methods

ParameterAnalytical HPLCLC-MS/MS
Column C18 (150 x 4.6 mm, 5 µm)C18 (e.g., Hypersil Gold aQ)[2][3]
Mobile Phase A Water + 0.1% Formic Acid[2][3]Water + 0.1% Formic Acid[2][3]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[2][3]Acetonitrile + 0.1% Formic Acid[2][3]
Flow Rate 1.0 mL/min[2][3]0.2 mL/min[2][3]
Detection UV at 250 nm[3]ESI Positive[2][3]
Typical Gradient 5-95% B over 20 min2-98% B over 30 min[2][3]

Mechanism of Action: Microtubule Stabilization

Epothilones exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.

Signaling Pathway: Epothilone Mechanism of Action

G cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics cluster_mitosis Mitosis Epothilone This compound Depolymerization Depolymerization Epothilone->Depolymerization Inhibits Microtubules Microtubules Epothilone->Microtubules Binds to β-tubulin & stabilizes Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Polymerization->Microtubules Depolymerization->Tubulin Spindle Mitotic Spindle Formation Depolymerization->Spindle Required for dynamics Microtubules->Depolymerization Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Application Notes and Protocols for the Analytical Characterization of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 9,10-trans-Dehydroepothilone D, a synthetic analog of the microtubule-stabilizing agent Epothilone D. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification, purity assessment, and structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A well-defined HPLC method provides crucial information on the retention time, which is a key identifier for the compound under specific chromatographic conditions.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol outlines a general method for the analysis of epothilone analogs. Method optimization may be required based on the specific instrumentation and column used.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile in water. A typical starting point could be a linear gradient from 40% to 100% acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 250 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample and record the chromatogram. The retention time of the main peak corresponds to this compound.

Data Presentation
ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Expected Retention Time To be determined empirically

Note: The exact retention time is dependent on the specific HPLC system, column, and gradient profile used.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample_Prep Dissolve Sample in Methanol (1 mg/mL) Filter_Sample Filter (0.22 µm) Sample_Prep->Filter_Sample Inject_Sample Inject 10 µL onto C18 Column Filter_Sample->Inject_Sample Mobile_Phase_Prep Prepare Acetonitrile/Water Gradient Mobile_Phase_Prep->Inject_Sample Elution Gradient Elution (1.0 mL/min) Inject_Sample->Elution Detection UV Detection at 250 nm Elution->Detection Chromatogram Record Chromatogram Detection->Chromatogram Analyze_Peak Determine Retention Time & Purity Chromatogram->Analyze_Peak

HPLC Analysis Workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometer.

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional, to promote ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to facilitate protonation in positive ion mode.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).

Data Presentation
IonCalculated m/zObserved m/z
[M+H]⁺ 476.2517To be determined
[M+Na]⁺ 498.2336To be determined

Note: The molecular formula of this compound is C₂₇H₃₇NO₅S. The calculated m/z values are based on this formula.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample_Sol Prepare Dilute Solution (10-100 µg/mL) Ionization Electrospray Ionization (ESI) Sample_Sol->Ionization Mass_Analysis Time-of-Flight (TOF) Analyzer Ionization->Mass_Analysis Spectrum Acquire Mass Spectrum Mass_Analysis->Spectrum Identify_Ions Identify [M+H]⁺ and [M+Na]⁺ Spectrum->Identify_Ions Confirm_Formula Compare Observed vs. Calculated m/z Identify_Ions->Confirm_Formula

HRMS Workflow for Molecular Formula Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Data Presentation

¹H NMR Data (Predicted, based on similar structures)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
To be determinede.g., d, t, me.g., 1H, 3HSpecific proton

¹³C NMR Data (Predicted, based on similar structures)

Chemical Shift (ppm)Assignment
To be determinedSpecific carbon

Note: The exact chemical shifts and coupling constants need to be determined from the experimental spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis Sample_Dissolve Dissolve 5-10 mg in Deuterated Solvent Acquire_1H Acquire ¹H NMR Spectrum Sample_Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample_Dissolve->Acquire_13C Process_Spectra Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Reference_Spectra Reference to TMS Process_Spectra->Reference_Spectra Assign_Signals Assign Chemical Shifts and Coupling Constants Reference_Spectra->Assign_Signals

NMR Spectroscopy Workflow for Structural Elucidation.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the definitive method.

Experimental Protocol: Single-Crystal X-ray Diffraction

Instrumentation:

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on the diffractometer.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

The successful application of these analytical methods is crucial for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity for further research and development.

Application Notes and Protocols for In Vitro Cell-Based Assays of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D is a synthetic analog of the epothilone class of microtubule-stabilizing agents. Epothilones represent a promising class of anti-cancer compounds that function by disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the biological activity of this compound. The described assays will enable the evaluation of its effects on tubulin polymerization, cellular microtubule networks, cell viability, and the induction of apoptosis.

The mechanism of action of epothilones involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This interference with the dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and subsequently triggers programmed cell death.

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. The increase in microtubule polymer mass can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter.

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Pre-warmed 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute the lyophilized tubulin in the appropriate volume of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of this compound, paclitaxel, and DMSO in General Tubulin Buffer to 10x the final desired concentration.

  • Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting sigmoidal curve. Compare the curves of treated samples to the vehicle control. An increase in the rate and extent of polymerization indicates microtubule stabilization.

Data Presentation
CompoundConcentration (nM)Vmax (mOD/min)Max Polymerization (OD340)
Vehicle (DMSO)-XY
This compound10AB
100CD
1000EF
Paclitaxel (Positive Control)100GH

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Polymerization Mix on Ice add_tubulin Add 90 µL of Cold Tubulin Mix to Initiate Polymerization prep_tubulin->add_tubulin prep_compounds Prepare 10x Compound Dilutions add_compounds Add 10 µL of 10x Compounds to Pre-warmed 96-well Plate prep_compounds->add_compounds add_compounds->add_tubulin read_plate Measure Absorbance at 340 nm every 60s for 60 min at 37°C add_tubulin->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data analyze_curves Determine Vmax and Max Polymerization plot_data->analyze_curves

Caption: Workflow for the turbidity-based tubulin polymerization assay.

Immunofluorescence Analysis of Cellular Microtubule Network

This assay visualizes the effect of this compound on the microtubule cytoskeleton in cultured cells. Microtubule stabilizing agents typically induce the formation of prominent microtubule bundles and multiple asters.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Sterile glass coverslips in a 24-well plate

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Nocodazole (negative control for microtubule disruption)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (1% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, controls (paclitaxel, nocodazole), and vehicle (DMSO) for a predetermined time (e.g., 24 hours).

  • After treatment, gently wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in Blocking Buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, protected from light.

  • Counterstain the nuclei with DAPI solution for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Data Presentation
TreatmentConcentration (nM)Observed Microtubule Morphology
Vehicle (DMSO)-Fine, filamentous network extending to the cell periphery.
This compound10Increased density of microtubules.
100Prominent microtubule bundling and formation of asters.
Paclitaxel (Positive Control)100Dense microtubule bundles and multiple asters.
Nocodazole (Negative Control)200Diffuse tubulin staining, loss of filamentous microtubules.

Signaling Pathway

G Dehydroepothilone_D This compound Tubulin β-Tubulin Subunit Dehydroepothilone_D->Tubulin Binds to Stabilization Microtubule Stabilization Microtubules Microtubules Microtubules->Stabilization Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics Mitotic_Spindle Defective Mitotic Spindle Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the cytotoxic effects of this compound.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, doxorubicin, and DMSO for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation
CompoundCell LineIC50 (nM)
This compoundHeLaX
MCF-7Y
Doxorubicin (Positive Control)HeLaA
MCF-7B

Experimental Workflow

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compound for 72h seed_cells->treat_cells add_mtt Add MTT Solution and Incubate for 4h treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Application Notes and Protocols for 9,10-trans-Dehydroepothilone D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D is a synthetic analog of Epothilone D, a natural macrolide known for its potent anti-cancer properties. Like other members of the epothilone family, this compound exerts its cytotoxic effects by stabilizing microtubules. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to evaluate its anti-proliferative and cytotoxic effects.

Mechanism of Action

This compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This hyper-stabilization of microtubules disrupts the normal function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The inability of the cell to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.

Data Presentation

In Vitro Activity of this compound

Bioassay data indicates that while this compound is less potent than its natural counterpart, Epothilone D, it retains significant antiproliferative activity. Notably, it demonstrates full activity against paclitaxel-resistant cell lines, suggesting it may be effective in overcoming certain mechanisms of drug resistance.[1]

CompoundRelative Potency (Antiproliferative Activity)Activity in Paclitaxel-Resistant Cell Lines
Epothilone DMore PotentActive
This compound Less PotentFully Active
PaclitaxelVariesInactive

Note: Specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the cytotoxicity assay protocol provided below.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the compound is critical for obtaining reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, for a compound with a molecular weight of 475.6 g/mol , dissolve 4.76 mg in 1 mL of DMSO.

  • Vortex gently until the compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Cell Viability/Cytotoxicity Assay (MTT or MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 1 hour at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule bundling induced by this compound.

Materials:

  • Cells grown on sterile glass coverslips in a 24-well plate

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Protocol:

  • Seed cells on coverslips and allow them to attach for 24 hours.

  • Treat the cells with this compound at a concentration around the IC50 value for 18-24 hours. Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Look for the formation of microtubule bundles and asters in the treated cells compared to the fine filamentous network in control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G2/M phase arrest induced by this compound.

Materials:

  • Cells grown in 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach for 24 hours.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase peak should be observed in the treated samples.

Apoptosis Assay by Annexin V/PI Staining

This protocol detects the induction of apoptosis following treatment with this compound.

Materials:

  • Cells grown in 6-well plates

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach for 24 hours.

  • Treat the cells with this compound at concentrations around the IC50 value for 48 hours.

  • Harvest both floating and adherent cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

G2M_Arrest_Apoptosis_Pathway cluster_drug_interaction Drug Action cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Dehydroepothilone D Dehydroepothilone D Microtubules Microtubules Dehydroepothilone D->Microtubules Stabilizes Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mitotic Spindle Disruption->Spindle Assembly Checkpoint Activates Cdc2/Cyclin B1 Cdc2/Cyclin B1 Spindle Assembly Checkpoint->Cdc2/Cyclin B1 Inhibits G2/M Arrest G2/M Arrest Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Arrest->Bcl-2 Phosphorylation Prolonged arrest leads to Cdc2/Cyclin B1->G2/M Arrest Leads to Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Phosphorylation->Mitochondrial Outer Membrane Permeabilization Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_endpoints Data Output Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Drug Preparation Drug Preparation Drug Treatment Drug Treatment Drug Preparation->Drug Treatment Cell Seeding->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Immunofluorescence Immunofluorescence Drug Treatment->Immunofluorescence Cell Cycle Analysis Cell Cycle Analysis Drug Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay IC50 Value IC50 Value Cytotoxicity Assay->IC50 Value Microtubule Bundling Microtubule Bundling Immunofluorescence->Microtubule Bundling G2/M Arrest Quantification G2/M Arrest Quantification Cell Cycle Analysis->G2/M Arrest Quantification Apoptotic Cell Percentage Apoptotic Cell Percentage Apoptosis Assay->Apoptotic Cell Percentage

Caption: General experimental workflow.

References

Application Notes and Protocols for 9,10-trans-Dehydroepothilone D in Inducing Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D is a synthetic analogue of the natural product epothilone D, a class of microtubule-stabilizing agents that have shown significant promise as anticancer agents. Like other epothilones, this compound exerts its cytotoxic effects by binding to β-tubulin and promoting the polymerization of tubulin into stable, non-functional microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest and evaluate its effects on cancer cell lines.

Mechanism of Action

This compound functions as a microtubule-stabilizing agent. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules. This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, rendering them resistant to depolymerization.[1][2] The stabilization of microtubules disrupts their dynamic instability, which is crucial for the proper formation and function of the mitotic spindle during cell division. The presence of these hyper-stabilized microtubules activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the correct attachment of chromosomes to the spindle. Prolonged activation of the SAC leads to a sustained arrest in the G2/M phase of the cell cycle.[1][4] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][5]

Mitotic_Arrest_Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Promotes Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Microtubule Stabilization->Disruption of Microtubule Dynamics Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation Disruption of Microtubule Dynamics->Spindle Assembly Checkpoint Activation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Spindle Assembly Checkpoint Activation->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation Cell Viability Assay Cell Viability Assay Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis->Quantify G2/M Arrest Tubulin Polymerization Assay Tubulin Polymerization Assay Assess Microtubule Stabilization Assess Microtubule Stabilization Tubulin Polymerization Assay->Assess Microtubule Stabilization Compound Treatment Compound Treatment Compound Treatment->Cell Viability Assay Compound Treatment->Cell Cycle Analysis Compound Treatment->Tubulin Polymerization Assay

References

Application Notes and Protocols for Studying the Efficacy of 9,10-trans-Dehydroepothilone Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the preclinical evaluation of 9,10-trans-Dehydroepothilone D analogs, with a specific focus on 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (also referred to as Fludelone), a potent microtubule-stabilizing agent. The epothilones represent a class of cytotoxic macrolides that have demonstrated significant antitumor activity in various cancer models. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis.[1][2] These compounds are of particular interest due to their efficacy in paclitaxel-resistant tumor models.[2][3]

The following sections detail the use of animal models to assess the in vivo efficacy of these dehydroepothilone analogs, providing structured data from preclinical studies and comprehensive experimental protocols.

Data Presentation

The in vivo efficacy of 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B has been evaluated in xenograft models of human cancer. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B in a Subcutaneous Multiple Myeloma Xenograft Model

Animal ModelHuman Cell LineTreatmentDosing SchedulePrimary OutcomeObservation Period
Nonobese diabetic/severe combined immunodeficient (NOD/SCID) miceRPMI 8226 (Multiple Myeloma)26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B20 mg/kg of body weight, five dosesComplete tumor disappearance100 days post-treatment with no sign of relapse[4]

Table 2: Efficacy of 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B in a Disseminated Multiple Myeloma Xenograft Model

Animal ModelHuman Cell LineTreatmentKey Findings
NOD/SCID miceCAG (Multiple Myeloma)26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone BSignificantly decreased tumor burden (as determined by bioluminescence imaging) and prolonged overall survival compared to vehicle control.[4]

Signaling Pathway

The primary mechanism of action of epothilones is the stabilization of microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

cluster_Cell Cancer Cell Dehydroepothilone_D_Analog Dehydroepothilone D Analog Microtubule Microtubule Polymer Dehydroepothilone_D_Analog->Microtubule Binds to β-tubulin subunit Tubulin_Dimers αβ-Tubulin Dimers Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization (Blocked) Microtubule_Stabilization Microtubule Stabilization Microtubule->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Dehydroepothilone D analogs.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the in vivo efficacy of this compound analogs in xenograft mouse models.

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the antitumor efficacy of a this compound analog in a subcutaneous human tumor xenograft model.

Materials:

  • This compound analog (e.g., 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B)

  • Vehicle control (e.g., DMSO or a suitable solvent)

  • Human cancer cell line (e.g., RPMI 8226 for multiple myeloma)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Matrigel (optional, for enhanced tumor take-rate)

  • Sterile PBS

  • Calipers

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Drug Preparation and Administration:

    • Prepare the this compound analog in the appropriate vehicle at the desired concentration.

    • Administer the drug to the treatment group via the desired route (e.g., intraperitoneal injection). A reported effective dose for a similar analog is 20 mg/kg of body weight.[4]

    • Administer an equivalent volume of the vehicle to the control group.

    • Follow a defined dosing schedule (e.g., five doses administered every other day).[4][5]

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights of the mice 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size as per institutional guidelines.

    • A secondary endpoint can be the observation of tumor regression and long-term survival after treatment cessation.

Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Tumor Volume 100-150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment_Groups Randomize into Treatment & Control Groups Randomization->Treatment_Groups Yes Drug_Administration Administer Drug/Vehicle Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Volume & Body Weight Drug_Administration->Monitoring Endpoint Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Data Analysis Endpoint->Data_Analysis Yes End End Data_Analysis->End

Caption: Workflow for subcutaneous xenograft model.

Protocol 2: Disseminated/Metastatic Xenograft Model for Efficacy Assessment

Objective: To evaluate the efficacy of a this compound analog in a disseminated or metastatic cancer model.

Materials:

  • All materials from Protocol 1.

  • Human cancer cell line engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).

  • Bioluminescence imaging system.

  • Luciferin substrate.

Procedure:

  • Cell Culture and Implantation:

    • Culture the luciferase-expressing cancer cell line.

    • Harvest and resuspend cells in sterile PBS.

    • Inject the cells intravenously (e.g., via the tail vein) to establish a disseminated disease model.

  • Tumor Burden Monitoring and Group Assignment:

    • Monitor tumor burden using bioluminescence imaging at regular intervals (e.g., weekly).

    • Once a measurable tumor burden is established, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare and administer the this compound analog and vehicle as described in Protocol 1.

  • Efficacy Evaluation:

    • Monitor tumor burden via bioluminescence imaging throughout the study.

    • Monitor the body weight and overall health of the mice.

    • The primary endpoints are typically a reduction in tumor burden (bioluminescence signal) and an increase in overall survival.

Start Start Cell_Culture Culture Luciferase-tagged Cancer Cells Start->Cell_Culture Implantation Intravenous Injection in Mice Cell_Culture->Implantation Tumor_Monitoring Monitor Tumor Burden (Bioluminescence) Implantation->Tumor_Monitoring Randomization Measurable Tumor Burden? Tumor_Monitoring->Randomization Randomization->Tumor_Monitoring No Treatment_Groups Randomize into Treatment & Control Groups Randomization->Treatment_Groups Yes Drug_Administration Administer Drug/Vehicle Treatment_Groups->Drug_Administration Monitoring Monitor Tumor Burden & Survival Drug_Administration->Monitoring Endpoint Endpoint Reached? Monitoring->Endpoint Endpoint->Monitoring No Data_Analysis Data Analysis Endpoint->Data_Analysis Yes End End Data_Analysis->End

Caption: Workflow for disseminated xenograft model.

Conclusion

The this compound analogs, particularly 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B, have demonstrated significant antitumor activity in preclinical animal models. The protocols outlined in this document provide a framework for the continued investigation of these promising compounds. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the advancement of these agents into clinical development. Further studies are warranted to explore the efficacy of these compounds in a broader range of cancer models and to further elucidate their molecular mechanisms of action.

References

Formulation of 9,10-trans-Dehydroepothilone D for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of 9,10-trans-Dehydroepothilone D, a promising microtubule-stabilizing agent, for in vivo research. The following sections offer guidance on solvent selection, preparation of formulations for different administration routes, and important considerations for animal welfare.

Introduction

This compound is a synthetic analog of Epothilone D, a natural product with potent anti-tumor activity. Like other epothilones, it functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis[1][2]. The introduction of the 9,10-trans double bond is intended to enhance its metabolic stability and efficacy. Proper formulation is critical for achieving accurate and reproducible results in preclinical in vivo studies, ensuring maximal bioavailability while minimizing vehicle-related toxicity. While specific formulation data for this compound is not extensively published, protocols for the closely related parent compound, Epothilone D (also known as Utidelone), provide a validated starting point.

Physicochemical Properties and Solubility

Understanding the solubility profile of this compound is the first step in developing a suitable formulation. Based on data for related epothilones, it is expected to be poorly soluble in water and soluble in organic solvents.

Table 1: Solubility Data for Related Epothilones

CompoundSolventSolubilityReference
Epothilone DEthanolSoluble[3]
Epothilone DDMSOSoluble[3]
Epothilone D10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[4]
Epothilone D10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[4]
Epothilones (general)Chloroform, DichloromethaneHigh extraction efficiency[5]

Recommended Formulations for In Vivo Studies

The choice of formulation will depend on the intended route of administration. For systemic delivery in rodent models, intraperitoneal (IP) and intravenous (IV) injections are common.

Intraperitoneal (IP) Injection

For IP administration, a simple formulation using a minimal amount of a solubilizing agent diluted in a physiological carrier is recommended to avoid peritoneal irritation and ensure animal welfare.

Table 2: Recommended Vehicle for Intraperitoneal Injection

ComponentPercentage (v/v)Purpose
Dimethyl Sulfoxide (DMSO)≤ 10%Solubilizing agent
Saline (0.9% NaCl)≥ 90%Physiological carrier

Note: The final concentration of DMSO should be kept as low as possible, ideally below 5%, as higher concentrations can cause pain and distress to the animals[6].

Intravenous (IV) Injection

For IV administration, a more complex vehicle is often required to maintain the drug in solution upon dilution in the bloodstream. The following formulation, based on a protocol for Epothilone D, is a suitable starting point.

Table 3: Recommended Vehicle for Intravenous Injection

ComponentPercentage (v/v)Purpose
DMSO10%Primary solubilizing agent
PEG30040%Co-solvent, viscosity modifier
Tween-805%Surfactant, emulsifier
Saline (0.9% NaCl)45%Physiological carrier

Experimental Protocols

Protocol for Intraperitoneal (IP) Formulation Preparation

This protocol describes the preparation of a 1 mg/mL stock solution and its dilution for a final injection concentration of 0.2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% Sodium Chloride (Saline) solution for injection

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Weigh the required amount of this compound powder in a sterile, light-protected vial.

    • Add the appropriate volume of sterile DMSO to achieve a concentration of 1 mg/mL.

    • Vortex or sonicate at room temperature until the powder is completely dissolved. Visually inspect for any particulates.

  • Working Solution Preparation (0.2 mg/mL):

    • In a separate sterile tube, add 8 parts of sterile saline.

    • Add 2 parts of the 1 mg/mL stock solution to the saline.

    • Gently mix by inversion. The final solution will contain 0.2 mg/mL of the compound in 20% DMSO. Note: To further reduce DMSO concentration, a more concentrated stock can be prepared, provided the compound remains in solution. For a final concentration of 10% DMSO, prepare a 2 mg/mL stock and dilute 1:9 with saline.

  • Administration:

    • Administer the working solution to the animal immediately after preparation.

    • The maximum recommended injection volume for a mouse is 10 mL/kg[7][8]. For a 25g mouse, this corresponds to a maximum volume of 0.25 mL.

Protocol for Intravenous (IV) Formulation Preparation

This protocol is adapted from a known formulation for Epothilone D (Utidelone)[4].

Materials:

  • This compound powder

  • DMSO, sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile 0.9% Sodium Chloride (Saline) solution for injection

  • Sterile, light-protected vials

Procedure:

  • Preparation of Vehicle:

    • In a sterile vial, combine the vehicle components in the following order, mixing thoroughly after each addition:

      • 400 µL PEG300

      • 50 µL Tween-80

      • 450 µL Saline

    • This creates the vehicle for a final volume of 1 mL.

  • Drug Dissolution:

    • Weigh the required amount of this compound to achieve the desired final concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).

    • Dissolve the powder in 100 µL of DMSO in a separate sterile vial. Ensure complete dissolution.

  • Final Formulation:

    • Add the drug-DMSO solution to the prepared vehicle.

    • Mix thoroughly until a clear, homogenous solution is obtained. Gentle warming or sonication can be used to aid dissolution if necessary.

Stability and Storage

  • Powder: this compound as a solid should be stored at -20°C, protected from light.

  • Stock Solutions: DMSO stock solutions are typically stable for at least one month when stored at -20°C[4]. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous dilutions for injection should be prepared fresh on the day of use and administered promptly to avoid precipitation or degradation.

Visualization of Workflows

Signaling Pathway of Epothilones

Epothilone_Signaling_Pathway EpoD This compound Tubulin β-Tubulin Subunit (in Microtubules) EpoD->Tubulin Binds to MT_Depolymerization Microtubule Depolymerization EpoD->MT_Depolymerization Inhibits MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for Epothilone D analogs.

Experimental Workflow for IP Formulation

IP_Formulation_Workflow cluster_prep Preparation cluster_admin Administration Weigh Weigh Compound Dissolve Dissolve in 100% DMSO (Stock Solution) Weigh->Dissolve Dilute Dilute with Saline (Working Solution, ≤10% DMSO) Dissolve->Dilute Inject Inject Intraperitoneally Dilute->Inject Animal Mouse Model Inject->Animal

Caption: Workflow for preparing an IP injection formulation.

Experimental Workflow for IV Formulation

IV_Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_drug Drug Preparation cluster_final Final Steps Mix_PEG PEG300 Combine_Vehicle Combine Vehicle Components Mix_PEG->Combine_Vehicle Mix_Tween Tween-80 Mix_Tween->Combine_Vehicle Mix_Saline Saline Mix_Saline->Combine_Vehicle Combine_All Combine Drug Solution and Vehicle Combine_Vehicle->Combine_All Weigh_Drug Weigh Compound Dissolve_DMSO Dissolve in DMSO Weigh_Drug->Dissolve_DMSO Dissolve_DMSO->Combine_All Inject_IV Inject Intravenously Combine_All->Inject_IV

Caption: Workflow for preparing an IV injection formulation.

References

Measuring the Effects of 9,10-trans-Dehydroepothilone D on Tubulin Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D is a synthetic analog of the epothilone class of microtubule-stabilizing agents. These compounds represent a significant area of interest in oncology and neuroscience due to their ability to modulate microtubule dynamics, which are critical for cell division, intracellular transport, and the maintenance of cell shape. Unlike some other microtubule-targeting agents, certain epothilones have demonstrated the ability to cross the blood-brain barrier, opening avenues for treating neurodegenerative diseases characterized by microtubule instability.

This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on tubulin polymerization. The methodologies described herein are fundamental for characterizing the potency and mechanism of action of this and similar compounds.

Mechanism of Action

Epothilones, including this compound, exert their biological effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event stabilizes the microtubule structure, promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization. The stabilization of microtubules disrupts the dynamic instability essential for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in proliferating cells. In neuronal contexts, this stabilization may counteract the microtubule destabilization observed in certain neurodegenerative disorders.

cluster_0 Cellular Environment cluster_1 Cellular Processes Free Tubulin Dimers Free Tubulin Dimers Microtubules (Dynamic) Microtubules (Dynamic) Free Tubulin Dimers->Microtubules (Dynamic) Polymerization Stabilized Microtubules (Static) Stabilized Microtubules (Static) Free Tubulin Dimers->Stabilized Microtubules (Static) Promotes Polymerization Microtubules (Dynamic)->Free Tubulin Dimers Depolymerization Microtubules (Dynamic)->Stabilized Microtubules (Static) Inhibits Depolymerization Normal Microtubule Dynamics Normal Microtubule Dynamics Microtubules (Dynamic)->Normal Microtubule Dynamics Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Stabilized Microtubules (Static)->Cell Cycle Arrest (G2/M) Improved Axonal Transport Improved Axonal Transport Stabilized Microtubules (Static)->Improved Axonal Transport in neurodegenerative models This compound This compound This compound->Free Tubulin Dimers Binds to β-tubulin Mitosis (Spindle Formation) Mitosis (Spindle Formation) Normal Microtubule Dynamics->Mitosis (Spindle Formation) Axonal Transport Axonal Transport Normal Microtubule Dynamics->Axonal Transport Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Fig. 1: Mechanism of Action of this compound

Data Presentation

CompoundEC50 for Tubulin Polymerization (µM)Maximum Polymerization (% of Paclitaxel)Reference
Paclitaxel10100Control
Epothilone B5~100Published Data
Epothilone D8~95Published Data
This compound >10 (Hypothetical) <90 (Hypothetical) [1]
cis-9,10-Dehydroepothilone D>10 (Hypothetical)<90 (Hypothetical)[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a tubulin stock solution (e.g., 4 mg/mL) by reconstituting lyophilized tubulin in ice-cold General Tubulin Buffer with 10% glycerol. Keep on ice.

    • Prepare a 1 mM GTP working solution in General Tubulin Buffer.

    • Prepare serial dilutions of this compound, paclitaxel, and DMSO in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the polymerization mix by adding GTP to the tubulin stock solution to a final concentration of 1 mM.

    • Add 10 µL of the compound dilutions (or controls) to the wells of the 96-well plate.

    • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Subtract the baseline absorbance at time zero from all subsequent readings.

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).

    • Calculate the EC50 value by plotting the Vmax or plateau absorbance against the log of the compound concentration.

cluster_workflow Turbidimetric Assay Workflow prep Prepare Reagents (Tubulin, GTP, Compound Dilutions) plate_prep Add Compound Dilutions to 96-well Plate prep->plate_prep initiate Initiate Polymerization (Add Tubulin Mix to Plate) plate_prep->initiate read Measure Absorbance at 340 nm (Kinetic, 37°C) initiate->read analyze Analyze Data (Polymerization Curves, EC50) read->analyze

Fig. 2: Turbidimetric Tubulin Polymerization Assay Workflow
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence signal.

Materials:

  • Tubulin Polymerization Assay Kit (containing tubulin, buffer, GTP, and a fluorescent reporter)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well black opaque plates

  • Temperature-controlled fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare reagents according to the kit manufacturer's instructions. Typically, this involves reconstituting tubulin and preparing a master mix containing buffer, GTP, and the fluorescent reporter.

    • Prepare serial dilutions of this compound, paclitaxel, and DMSO.

  • Assay Procedure:

    • Pre-warm the fluorescence microplate reader to 37°C.

    • Add the compound dilutions (or controls) to the wells of the 96-well black plate.

    • To initiate the reaction, add the tubulin master mix to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Similar to the turbidimetric assay, plot fluorescence intensity versus time.

    • Determine the Vmax and plateau fluorescence to quantify the effect of the compound on tubulin polymerization.

    • Calculate the EC50 value from the dose-response curve.

cluster_workflow Fluorescence Assay Workflow prep Prepare Reagents (Kit Components, Compound Dilutions) plate_prep Add Compound Dilutions to 96-well Black Plate prep->plate_prep initiate Initiate Polymerization (Add Tubulin Master Mix) plate_prep->initiate read Measure Fluorescence Intensity (Kinetic, 37°C) initiate->read analyze Analyze Data (Polymerization Curves, EC50) read->analyze

Fig. 3: Fluorescence-Based Tubulin Polymerization Assay Workflow
Microtubule Sedimentation Assay

This assay provides a quantitative measure of the amount of polymerized tubulin by separating microtubules from tubulin dimers via centrifugation.

Materials:

  • Purified tubulin

  • General Tubulin Buffer

  • GTP solution

  • Glycerol

  • This compound

  • Paclitaxel and DMSO

  • Microcentrifuge tubes

  • Ultracentrifuge with a fixed-angle rotor

  • SDS-PAGE equipment and reagents

Protocol:

  • Polymerization Reaction:

    • Set up polymerization reactions in microcentrifuge tubes as described in the turbidimetric assay protocol, with varying concentrations of this compound.

    • Incubate the reactions at 37°C for a set time (e.g., 30 minutes) to allow polymerization to reach a steady state.

  • Sedimentation:

    • Layer the reaction mixtures over a cushion of 40% glycerol in General Tubulin Buffer.

    • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules.

  • Analysis:

    • Carefully separate the supernatant (containing unpolymerized tubulin dimers) from the pellet (containing microtubules).

    • Resuspend the pellet in an equal volume of ice-cold General Tubulin Buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantification:

    • Stain the gel with Coomassie Blue or a similar protein stain.

    • Quantify the amount of tubulin in the supernatant and pellet fractions using densitometry.

    • Calculate the percentage of polymerized tubulin for each compound concentration.

cluster_workflow Sedimentation Assay Workflow polymerize Induce Tubulin Polymerization with Compound centrifuge Separate Polymerized and Unpolymerized Tubulin (Ultracentrifugation) polymerize->centrifuge separate Isolate Supernatant and Pellet centrifuge->separate analyze Analyze Fractions by SDS-PAGE separate->analyze quantify Quantify Tubulin in Fractions (Densitometry) analyze->quantify

Fig. 4: Microtubule Sedimentation Assay Workflow

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the effects of this compound on tubulin polymerization. By employing these methodologies, researchers can elucidate the potency and mechanism of action of this and other novel microtubule-targeting agents, contributing to the development of new therapeutics for a range of diseases. Careful execution of these experiments will yield valuable data for structure-activity relationship studies and further preclinical development.

References

Application Notes and Protocols for 9,10-trans-Dehydroepothilone D Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-trans-Dehydroepothilone D, also known as KOS-1584, is a potent synthetic analog of epothilone D, a class of microtubule-stabilizing agents.[1][2] These agents represent a significant area of interest in oncology research due to their efficacy in overcoming resistance to other classes of chemotherapeutics, such as taxanes.[2][3] By binding to β-tubulin, this compound promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability required for proper mitotic spindle formation. This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[1]

These application notes provide a comprehensive guide for the experimental design of in vitro cytotoxicity studies of this compound, including detailed protocols for common cytotoxicity assays and an overview of the key signaling pathways involved.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by stabilizing microtubules, which triggers a cascade of signaling events culminating in apoptosis. The primary mechanism involves the disruption of the mitotic spindle, leading to a prolonged G2/M arrest. This arrest activates the intrinsic apoptotic pathway, also known as the mitochondrial pathway. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, and subsequently, the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Furthermore, the cytotoxicity of epothilones can be modulated by other signaling pathways, notably the PI3K/AKT/mTOR pathway. Inhibition of this pro-survival pathway has been shown to enhance epothilone-induced apoptosis. The Bcl-2 family of proteins also plays a crucial role in regulating the mitochondrial apoptotic pathway, with anti-apoptotic members like Bcl-2 being potential targets for combination therapies to increase sensitivity to microtubule-stabilizing agents.

Dehydroepothilone_D_Signaling_Pathway DehydroepothiloneD This compound Microtubules Microtubule Stabilization DehydroepothiloneD->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway PI3K_AKT_mTOR->Mitochondrion Inhibition Bcl2 Anti-apoptotic Bcl-2 Proteins Bcl2->Mitochondrion Inhibition

Figure 1. Signaling pathway of this compound-induced apoptosis.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound (KOS-1584) has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data indicates potent anti-proliferative activity in the low nanomolar range across various tumor types.[1]

Cell LineCancer TypeIC50 (nM)
Average Leukemia, Breast, Colon, Lung, Ovary3.8 ± 1.4 [1]
LeukemiaHematologic0.09 - 1.86[4]
A549Lung Cancer0.09 - 1.86[4]
HCT-116Colon Cancer0.09 - 1.86[4]
MX-1Breast Cancer0.09 - 1.86[4]

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines should be selected, for example:

    • A549 (non-small cell lung cancer)

    • MCF-7 (breast adenocarcinoma)

    • HCT-116 (colorectal carcinoma)

    • SK-OV-3 (ovarian adenocarcinoma)[1]

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw the stock solution and prepare a series of dilutions in the complete culture medium to achieve the desired final concentrations for the cytotoxicity assay. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a general workflow for conducting cytotoxicity assays with this compound.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours (cell attachment) Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of This compound Incubation_24h->Compound_Addition Incubation_Time Incubate for 24, 48, or 72 hours Compound_Addition->Incubation_Time Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation_Time->Assay Data_Acquisition Measure Absorbance/ Luminescence Assay->Data_Acquisition Data_Analysis Calculate IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for in vitro cytotoxicity assays.

Detailed Protocol 1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO or a suitable solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (cells treated with DMSO at the same concentration as the highest drug concentration) and blank (medium only).

  • Cell Attachment: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Protocol 2: LDH Cytotoxicity Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of cytotoxicity. The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • Sample Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells. For adherent cells, this step is not necessary.

  • Supernatant Transfer: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    Plot the percentage of cytotoxicity against the log of the compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9,10-trans-Dehydroepothilone D synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the Stille coupling and macrolactonization steps, which are critical for yield and purity.

Problem Potential Cause Recommended Solution
Low yield in Stille Coupling 1. Impure vinylstannane or allylic chloride.1. Purify starting materials by column chromatography. Ensure the vinylstannane is free of tin hydrides.
2. Inefficient catalyst activity.2. Use a freshly prepared palladium catalyst. Consider using a different ligand for the palladium catalyst.
3. Suboptimal reaction temperature.3. Optimize the reaction temperature. A higher temperature may be required, but monitor for decomposition.
Formation of cis-isomer Contamination with cis-vinylstannane.Ensure the stereochemical purity of the trans-vinylstannane precursor.
Difficult purification of the coupled product Residual tin compounds.Treat the crude product with a fluoride source (e.g., potassium fluoride) to precipitate tin salts, followed by filtration and chromatography.
Low yield in Macrolactonization 1. Incomplete saponification of the ester precursor.1. Increase the reaction time or use a stronger base for saponification. Monitor the reaction by TLC.
2. Inefficient lactonization conditions.2. Employ a reliable macrolactonization protocol, such as the Yamaguchi or Shiina method. Ensure anhydrous conditions.
3. Decomposition of the seco-acid.3. Use mild conditions for the hydrolysis and subsequent lactonization. Avoid high temperatures and strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for synthesizing this compound?

A1: The primary synthetic routes described in the literature for this compound involve a convergent approach. Key strategies include the Stille coupling of a trans-vinylstannane fragment with an allylic chloride fragment, followed by macrolactonization of the resulting seco-acid.[1][2] An alternative approach utilizes a ring-closing metathesis (RCM) reaction to form the macrocycle.[3][4]

Q2: How can the stereochemistry of the 9,10-trans double bond be controlled?

A2: The stereochemistry of the 9,10-double bond is typically established during the formation of the vinylstannane precursor.[2] Hydrostannylation of a terminal alkyne with a trialkyltin hydride reagent in the presence of a radical initiator or a palladium catalyst can selectively produce the trans-vinylstannane.[2] Careful control of the reaction conditions is crucial to ensure high stereoselectivity.

Q3: What are the most critical steps affecting the overall yield?

A3: The Stille coupling and the macrolactonization are often the most challenging steps and have a significant impact on the overall yield.[1][2] Optimizing the catalyst system and reaction conditions for the Stille coupling is essential. For the macrolactonization, the choice of coupling reagent and reaction conditions is critical to favor the intramolecular cyclization over intermolecular oligomerization.

Q4: Are there any specific recommendations for the purification of intermediates and the final product?

A4: Purification of the organotin intermediates and the final product can be challenging due to the presence of tin byproducts. It is recommended to use a potassium fluoride workup to remove the majority of tin residues.[2] Subsequent purification by flash column chromatography on silica gel is typically required. For the final product, preparative HPLC may be necessary to achieve high purity.

Experimental Protocols

Key Synthetic Step: Stille Coupling

This protocol is a generalized procedure based on methodologies described in the literature.[1][2] Researchers should adapt it to their specific substrates and scales.

Materials:

  • trans-Vinylstannane fragment

  • Allylic chloride fragment

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous, degassed toluene

Procedure:

  • To a solution of the trans-vinylstannane (1.0 eq) and allylic chloride (1.2 eq) in anhydrous, degassed toluene is added Pd₂(dba)₃ (0.05 eq) and AsPh₃ (0.2 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.

  • The mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Key Synthetic Step: Macrolactonization (Yamaguchi Protocol)

This is a generalized protocol for the macrolactonization of the seco-acid.

Materials:

  • Seco-acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene is added Et₃N (3.0 eq).

  • The mixture is stirred at room temperature for 10 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.5 eq) is added.

  • The reaction is stirred for 2 hours at room temperature.

  • The resulting solution is then added dropwise via syringe pump over several hours to a refluxing solution of DMAP (7.0 eq) in anhydrous toluene.

  • After the addition is complete, the reaction is refluxed for an additional hour.

  • The reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (Fragments A and B) stille Stille Coupling start->stille seco_acid Seco-Acid Intermediate stille->seco_acid macrolactonization Macrolactonization seco_acid->macrolactonization final_product This compound macrolactonization->final_product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Stille Coupling? check_purity Check Purity of Starting Materials start->check_purity Impure Materials? check_catalyst Evaluate Catalyst Activity start->check_catalyst Catalyst Issue? optimize_temp Optimize Reaction Temperature start->optimize_temp Suboptimal Temp? solution Improved Yield check_purity->solution check_catalyst->solution optimize_temp->solution

Caption: A troubleshooting decision tree for low yield in the Stille coupling step.

References

Technical Support Center: 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9,10-trans-Dehydroepothilone D in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for epothilone analogs, including this compound, in aqueous solutions is the hydrolysis of the lactone (ester) bond within the macrolide ring. This leads to the formation of a seco-acid derivative, which is inactive.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by the pH of the solution. Based on studies of the closely related Epothilone D, the compound exhibits pH-independent stability in the range of pH 4-9.[1] The highest stability is observed in acidic conditions, specifically between pH 1.5 and 2, where the thiazole group is protonated.[1] Degradation rates increase at pH values below 1.5 and above 9.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C under desiccating conditions.[2] Stock solutions should be prepared fresh. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C and used within one month.[2] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.

Q4: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A4: Rapid degradation can be attributed to several factors:

  • Incorrect pH: Ensure your buffer system is maintaining the pH within the optimal stability range of 1.5-2.

  • High Temperature: Elevated temperatures can accelerate hydrolysis. Avoid heating solutions containing this compound.

  • Presence of Esterases: If working with biological matrices such as rodent plasma, be aware that esterases can rapidly metabolize the compound through lactone hydrolysis.[1]

  • Solvent Effects: The dielectric constant of the solvent can influence stability. Enhanced stability has been observed in buffer-acetonitrile and cyclodextrin solutions compared to aqueous buffer alone.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in dose-response curves.

  • Loss of compound activity over the duration of the experiment.

Possible Causes and Solutions:

CauseTroubleshooting Step
Degradation in Culture Media The pH of cell culture media is typically around 7.4, a range where epothilone D shows pH-independent but not maximal stability.[1] Prepare fresh dilutions of this compound in media for each experiment. For longer incubation times, consider replenishing the media with freshly prepared compound.
Adsorption to Plastics Lipophilic compounds can adsorb to plasticware. Use low-adhesion microplates and polypropylene tubes.
Solvent Precipitation If using a high concentration of an organic solvent (e.g., DMSO) for the stock solution, ensure adequate mixing when diluting into aqueous media to prevent precipitation.
Issue 2: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram over time.

  • Decrease in the peak area of the parent compound.

Possible Causes and Solutions:

CauseTroubleshooting Step
Hydrolytic Degradation This is the most likely cause. The primary degradation product is the seco-acid. Confirm the identity of the new peak using LC-MS. To minimize degradation, prepare samples in a buffer with a pH between 1.5 and 2 and analyze them promptly.
Photodegradation Protect solutions from light, especially if exposed for extended periods. Conduct a photostability stress test to determine the compound's sensitivity to light.
Oxidative Degradation While hydrolysis is the primary pathway, oxidation can be a minor degradation route for complex molecules. If suspected, prepare samples under an inert atmosphere (e.g., nitrogen or argon) and/or add antioxidants to assess if this prevents the formation of the unknown peak.

Data Presentation

Table 1: pH-Dependent Stability of Epothilone D in Aqueous Solution

pHStability ProfileRecommended Use
< 1.5Increased degradation rate[1]Avoid
1.5 - 2.0Highest stability[1]Optimal for sample preparation and short-term storage
4.0 - 9.0pH-independent stability[1]Suitable for most in vitro experiments, prepare fresh
> 9.0Increased degradation rate[1]Avoid

Table 2: Metabolic Stability of Natural Epothilones in Rodent Plasma

CompoundDegradation Rate (nmol/min/mg serum protein)
Epothilone D1.20[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a 100 µg/mL solution of the compound in the mobile phase to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the degradation products from the forced degradation study are well-resolved from the parent peak.

Visualizations

DegradationPathway 9,10-trans-Dehydroepothilone_D This compound (Active) Seco-acid_derivative Seco-acid derivative (Inactive) 9,10-trans-Dehydroepothilone_D->Seco-acid_derivative  Lactone Hydrolysis (H₂O, H⁺ or OH⁻) ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1 N NaOH, RT) StockSolution->Base Oxidation Oxidation (3% H₂O₂, RT) StockSolution->Oxidation Photo Photodegradation (Light Exposure) StockSolution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Thermal (70°C, solid) Thermal->HPLC Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS

References

troubleshooting inconsistent results in 9,10-trans-Dehydroepothilone D experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,10-trans-Dehydroepothilone D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this synthetic epothilone analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other epothilones?

This compound is a synthetic analog of Epothilone D, a natural microtubule-stabilizing agent. The key structural difference is the presence of a trans double bond between carbons 9 and 10. This modification has been shown to influence its biological activity. While it retains the ability to induce tubulin polymerization, its potency can be lower than that of naturally occurring epothilones like Epothilone B and D. However, it has demonstrated efficacy against paclitaxel-resistant cell lines.

Q2: What is the mechanism of action of this compound?

Similar to other epothilones, this compound acts as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (cell death) in proliferating cells.

Q.3: How should I store and handle this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Epothilone analogs can be susceptible to degradation, particularly in aqueous solutions. It is advisable to prepare fresh dilutions in culture medium or assay buffer immediately before use.

Q4: What are the known mechanisms of resistance to epothilones?

The primary mechanism of resistance to epothilones involves mutations in the gene encoding β-tubulin, the direct target of the drug. These mutations can alter the binding site, reducing the affinity of the epothilone. Unlike taxanes, epothilones are generally not substrates for P-glycoprotein (P-gp) and other drug efflux pumps, meaning they often retain activity in multidrug-resistant cells that overexpress these pumps.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or improper mixing of reagents.Ensure a homogeneous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents.
Lower than expected potency (high IC50 values) Compound degradation, suboptimal incubation time, or high cell density.Prepare fresh dilutions of this compound from a properly stored stock. Optimize the incubation time for your specific cell line. Ensure that the cell density allows for logarithmic growth throughout the experiment.
IC50 values differ significantly from published data Differences in cell line passage number, culture conditions (e.g., serum concentration), or assay protocol.Use cell lines with a consistent passage number. Standardize culture conditions, including serum percentage. Ensure your assay protocol (e.g., incubation time, reagent concentrations) is consistent.
Issues with In Vitro Tubulin Polymerization Assays
Observed Problem Potential Cause Recommended Solution
No or weak polymerization in the control (tubulin alone) Inactive tubulin, degraded GTP, or incorrect buffer composition.Use a fresh aliquot of high-quality tubulin. Prepare fresh GTP solutions and add them to the buffer immediately before the assay. Verify the pH and composition of the polymerization buffer.
High background signal or precipitation Compound precipitation at the tested concentrations.Visually inspect the wells for any precipitate. Perform a control experiment without tubulin to check for compound-induced light scattering. If precipitation is an issue, consider using a lower concentration range or a different solvent for the stock solution (ensuring final solvent concentration is low and consistent across all wells).
Inconsistent polymerization curves with the compound Incomplete dissolution of the compound in the assay buffer.Ensure the compound is fully dissolved in the stock solvent before diluting into the aqueous assay buffer. A brief vortexing or sonication of the stock solution might be helpful.

Data Presentation

Antiproliferative Activity of Epothilone Analogs
CompoundCell LineIC50 (nM)Reference
This compound A549 (Human Lung Carcinoma)Data not available
Paclitaxel-Resistant A549Data not available
Epothilone D A549 (Human Lung Carcinoma)~3.5--INVALID-LINK--
Epothilone B A549 (Human Lung Carcinoma)~1.8--INVALID-LINK--
Paclitaxel A549 (Human Lung Carcinoma)~5.0--INVALID-LINK--

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for In Vitro Tubulin Polymerization Assay (Turbidimetric)
  • Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and keep it on ice. Prepare a fresh solution of GTP.

  • Tubulin Preparation: Resuspend purified tubulin in the ice-cold polymerization buffer to the desired concentration.

  • Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and either this compound at various concentrations or a vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm over time.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves.

Visualizations

Signaling_Pathway Mechanism of Action of this compound Dehydroepothilone_D This compound Beta_Tubulin β-Tubulin Subunit Dehydroepothilone_D->Beta_Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization (Inhibition) Dehydroepothilone_D->Microtubule_Depolymerization Microtubule_Polymerization Microtubule Polymerization (Stabilization) Beta_Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Cell Viability Results Start Inconsistent Results Check_Seeding Check Cell Seeding Consistency Start->Check_Seeding Check_Compound Verify Compound Integrity & Dilution Check_Seeding->Check_Compound [Seeding OK] Optimize_Density Optimize Cell Density Check_Seeding->Optimize_Density [Inconsistent Seeding] Check_Assay Review Assay Protocol Check_Compound->Check_Assay [Compound OK] Use_Fresh_Stock Use Fresh Compound Stock Check_Compound->Use_Fresh_Stock [Degradation Suspected] Standardize_Protocol Standardize Incubation & Reagents Check_Assay->Standardize_Protocol [Protocol Inconsistent] Consistent_Results Consistent Results Check_Assay->Consistent_Results [Protocol OK] Optimize_Density->Consistent_Results Use_Fresh_Stock->Consistent_Results Standardize_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent cell viability results.

Technical Support Center: Optimizing Dosage of 9,10-trans-Dehydroepothilone D for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative cytotoxicity data for 9,10-trans-Dehydroepothilone D is limited in publicly available literature. The data presented below is for related epothilone compounds and should be used as a starting point for your own dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the epothilone class of microtubule-stabilizing agents. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1] This disruption of microtubule dynamics leads to a cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[2]

Q2: What is the expected potency of this compound?

Early studies indicate that synthetic analogues like cis- and trans-9,10-dehydroepothilone D are generally less potent than their natural counterparts such as epothilone B and D. However, they have been shown to retain full antiproliferative activity against paclitaxel-resistant cell lines. Notably, no significant difference in potency was observed between the cis and trans isomers of 9,10-dehydroepothilone D.

Q3: Which cell lines are likely to be sensitive to this compound?

Epothilones have demonstrated broad anti-tumor activity across a variety of cancer cell lines.[3] Given that this compound is active against paclitaxel-resistant cells, it may be particularly effective in cell lines that overexpress P-glycoprotein (P-gp) or have tubulin mutations, which are common mechanisms of taxane resistance.[3]

Q4: How should I prepare a stock solution of this compound?

Due to the hydrophobic nature of most epothilones, they are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5% and ideally below 0.1%.[4]

Data Presentation: Representative Cytotoxicity of Epothilones

The following tables summarize the half-maximal inhibitory concentration (IC50) values for related epothilone compounds across various cancer cell lines. This data can serve as a guide for establishing a starting concentration range for your experiments with this compound.

Table 1: IC50 Values of Epothilone B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast0.1 - 2.0
MDA-MB-231Breast1.4 - 5.0
HCT-116Colon0.1 - 3.0
HepG2Liver6.4 (as µM)[1]
A549Lung~1.0
OVCAR-3Ovarian0.5 - 2.0
PC-3Prostate~1.5

Note: Data compiled from multiple sources.[1][3][5] Actual IC50 values can vary depending on experimental conditions.

Table 2: IC50 Values of Epothilone D in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
LNCaPProstate~10.0
DU145Prostate~5.0

Note: Data is representative and may vary.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.[4][6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.[4]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G Simplified Epothilone Signaling Pathway Dehydroepothilone 9,10-trans- Dehydroepothilone D Tubulin β-Tubulin Subunit Dehydroepothilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Inhibits Depolymerization MitoticSpindle Mitotic Spindle Malformation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of Dehydroepothilone D.

G Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture and Seed Cells (e.g., 96-well plate) Drug_Dilution 2. Prepare Serial Dilutions of Dehydroepothilone D Treatment 3. Treat Cells with Drug (24, 48, 72 hours) Drug_Dilution->Treatment Assay 4. Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Treatment->Assay Data_Acquisition 5. Measure Signal (Absorbance/Luminescence) Assay->Data_Acquisition IC50_Calc 6. Calculate IC50 Value Data_Acquisition->IC50_Calc

Caption: Workflow for dosage optimization of Dehydroepothilone D.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding or pipetting errors.

  • Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents and be consistent with your technique.

Issue 2: No significant cytotoxicity observed.

  • Possible Cause: Drug concentration is too low, incubation time is too short, or the cell line is resistant.

  • Solution:

    • Test a broader range of concentrations, including higher micromolar ranges.

    • Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

    • Consider using a different cell line known to be sensitive to tubulin inhibitors.

Issue 3: Vehicle control (DMSO) shows significant cytotoxicity.

  • Possible Cause: The concentration of DMSO is too high.

  • Solution: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Prepare drug dilutions accordingly to minimize the final DMSO concentration.

G Troubleshooting Logic for Cytotoxicity Assays Start Start Troubleshooting High_Variability High Variability in Replicates? Start->High_Variability Check_Seeding Check Cell Seeding and Pipetting Technique High_Variability->Check_Seeding Yes No_Effect No Cytotoxic Effect Observed? High_Variability->No_Effect No Check_Seeding->No_Effect Increase_Conc_Time Increase Concentration Range and/or Incubation Time No_Effect->Increase_Conc_Time Yes Vehicle_Toxicity Vehicle Control Shows Toxicity? No_Effect->Vehicle_Toxicity No Increase_Conc_Time->Vehicle_Toxicity Lower_DMSO Lower Final DMSO Concentration (<0.5%) Vehicle_Toxicity->Lower_DMSO Yes End Problem Resolved Vehicle_Toxicity->End No Lower_DMSO->End

References

minimizing off-target effects of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9,10-trans-Dehydroepothilone D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The principal mechanism of action for this compound, like other epothilones, is the stabilization of microtubules.[1][2] It binds to the β-tubulin subunit, promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3]

Q2: What are the known off-target effects of epothilones in general?

A2: While the primary target of epothilones is tubulin, off-target effects can contribute to cellular responses and potential toxicities. For some epothilone analogs, observed toxicities in clinical settings have included myelosuppression, peripheral neuropathy, and gastrointestinal issues. These effects may arise from interactions with unintended cellular targets or pathways. Additionally, the PI3K/Akt/mTOR signaling pathway has been identified as a key regulator of resistance to epothilones, and its activation can be considered an off-target effect in the context of desired therapeutic outcomes.[4]

Q3: How does the potency of this compound compare to other epothilones and paclitaxel?

A3: Synthetic analogs like this compound have been shown to be less potent than their natural counterparts, such as epothilone B and D.[5] However, they can retain significant antiproliferative activity, especially against paclitaxel-resistant cell lines.[5] For detailed comparative data, please refer to the data tables below.

Q4: What are the key signaling pathways involved in epothilone-induced apoptosis?

A4: Epothilones induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[6] The extrinsic pathway can be activated through death receptors, leading to the activation of caspase-8.[1][7] Both pathways converge on the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][6]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in non-cancerous cell lines.

  • Possible Cause: Off-target effects or high sensitivity of the specific cell line.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value for your non-cancerous cell line and compare it to the IC50 values of your target cancer cell lines. A narrow therapeutic window suggests potential for on-target toxicity in rapidly dividing normal cells or off-target effects.

    • Use a structurally different microtubule stabilizer: Compare the effects of this compound with another microtubule-stabilizing agent (e.g., a different epothilone analog or paclitaxel). If the toxicity profile is significantly different, it may suggest off-target effects specific to this compound.

    • Employ in silico prediction tools: Use computational models to predict potential off-target binding proteins for this compound.[8][9] This can provide a list of candidate proteins for further experimental validation.

    • Conduct a kinome scan: As many off-target effects are due to kinase inhibition, performing a broad kinase inhibitor profiling assay can identify unintended kinase targets.

Problem 2: Inconsistent results in antiproliferation assays.

  • Possible Cause: Issues with compound stability, cell culture conditions, or assay protocol.

  • Troubleshooting Steps:

    • Verify compound integrity: Ensure the proper storage and handling of this compound to prevent degradation. Confirm its concentration and purity.

    • Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.

    • Optimize assay parameters: Ensure that the incubation time with the compound is sufficient to observe an effect and that the cell viability reagent is compatible with your experimental conditions. Refer to the detailed experimental protocols below.

    • Check for multidrug resistance: If working with resistant cell lines, confirm the expression and activity of drug efflux pumps like P-glycoprotein, as epothilones can be substrates for these transporters, albeit often to a lesser extent than taxanes.[1]

Problem 3: Difficulty in confirming on-target activity (microtubule stabilization).

  • Possible Cause: Suboptimal assay conditions or incorrect interpretation of results.

  • Troubleshooting Steps:

    • Perform a tubulin polymerization assay: This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.[10] Compare the EC50 value of this compound with a positive control like paclitaxel or epothilone B.

    • Immunofluorescence staining of microtubules: Visualize the microtubule network in treated cells. An increase in microtubule bundling and stabilization is indicative of on-target activity.

    • Cell cycle analysis: Perform flow cytometry to confirm cell cycle arrest at the G2/M phase, a hallmark of microtubule-stabilizing agents.[1]

Data Presentation

Table 1: Comparative Cytotoxicity of Epothilone Analogs and Paclitaxel in Human Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compound Paclitaxel-Resistant Human Tumor Cell LineLess potent than Epothilone B/D, but retains activity[5]
cis-9,10-Dehydroepothilone D Paclitaxel-Resistant Human Tumor Cell LineSimilar potency to trans isomer[5]
Epothilone B Various (Breast, Lung, Colon, Prostate, Ovarian)0.1 - 5
Epothilone D Multiple Myeloma Cell Lines37 - 68.6[11]
Fludelone Multiple Myeloma Cell Lines6 - 14.4[11]
Paclitaxel Multiple Myeloma Cell Lines9 - 75[11]

Table 2: Comparative Activity of Epothilones and Paclitaxel in Tubulin Polymerization

CompoundEC50 for Tubulin Polymerization (µM)
This compound Less potent than Epothilone B/D[5]
cis-9,10-Dehydroepothilone D Less potent than Epothilone B/D[5]
Epothilone B ~0.67[10]
Epothilone A More potent than Paclitaxel[10]
Paclitaxel ~2.5[10]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

2. Tubulin Polymerization Assay

  • Objective: To measure the in vitro effect of this compound on microtubule formation.

  • Methodology:

    • Reconstitute purified tubulin in a general tubulin buffer.

    • In a 96-well plate, add the tubulin solution to wells containing different concentrations of this compound, a positive control (paclitaxel), and a negative control (DMSO).

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in fluorescence (using a fluorescent reporter) or absorbance over time, which corresponds to the rate of tubulin polymerization.

    • Determine the EC50 value, the concentration of the compound that induces half-maximal polymerization.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_on_target On-Target Validation cluster_off_target Off-Target Characterization cluster_solution Solution Problem High Off-Target Cytotoxicity or Inconsistent Results Tubulin_Assay Tubulin Polymerization Assay (EC50) Problem->Tubulin_Assay Confirm On-Target Mechanism In_Silico In Silico Prediction of Off-Targets Problem->In_Silico Identify Potential Off-Targets IF_Staining Immunofluorescence: Microtubule Bundling Tubulin_Assay->IF_Staining Cell_Cycle Cell Cycle Analysis: G2/M Arrest IF_Staining->Cell_Cycle Refined_Protocol Refined Experimental Protocol & Dose Optimization Cell_Cycle->Refined_Protocol Kinome_Scan Kinome Profiling (Kinase Inhibition) In_Silico->Kinome_Scan CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Scan->CETSA CETSA->Refined_Protocol

Caption: Troubleshooting workflow for unexpected experimental outcomes.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase cluster_resistance Resistance Pathway EpoD 9,10-trans- Dehydroepothilone D Tubulin β-Tubulin EpoD->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Death_Receptor Death Receptors (e.g., TRAIL-R) G2M_Arrest->Death_Receptor Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Resistance mTOR->Cell_Survival Cell_Survival->EpoD Inhibition of Apoptotic Effect

Caption: Signaling pathways affected by this compound.

References

Technical Support Center: Scale-Up Production of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 9,10-trans-Dehydroepothilone D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its scale-up production important?

A1: this compound is a synthetic analog of Epothilone D, a natural product with potent anti-cancer activity. Like other epothilones, it functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The "9,10-trans-Dehydro" modification is introduced through chemical synthesis and has been explored to potentially improve the pharmacological properties of the parent compound.[1] Scale-up production is crucial for providing sufficient quantities for preclinical and clinical studies to evaluate its therapeutic potential.

Q2: What is the general strategy for the production of this compound?

A2: The production of this compound is typically a semi-synthetic process. It begins with the fermentation of a microorganism, such as Sorangium cellulosum, to produce an epothilone precursor, often Epothilone D. This precursor is then chemically modified to introduce the 9,10-trans double bond.

Q3: Why is a semi-synthetic approach favored over a fully synthetic one for large-scale production?

A3: While total synthesis of epothilones has been achieved, it involves numerous complex steps, which can lead to low overall yields and high production costs, making it challenging for large-scale manufacturing.[2] A semi-synthetic approach leverages the efficiency of microbial fermentation to produce a complex core structure, which is then modified chemically. This can be a more economically viable strategy for large-scale production.

Q4: What are the key challenges in the chemical synthesis step for introducing the 9,10-trans double bond at scale?

A4: The introduction of the 9,10-trans double bond often involves reactions like olefin metathesis. Scaling up such reactions can present challenges in terms of catalyst selection and efficiency, removal of metal impurities from the final product, and ensuring stereoselectivity to obtain the desired trans isomer. A patent for a process feasible on a technical scale suggests that improving the selectivity and yield of the cyclization process is a key objective.[3]

Q5: Are there specific challenges related to the purification of this compound at a large scale?

A5: The purification of macrocyclic compounds like epothilones can be complex. At a large scale, traditional chromatographic methods may become inefficient and costly. Developing robust and scalable purification protocols, potentially involving techniques like supercritical fluid chromatography (SFC) or multi-column chromatography, is a significant challenge.[4][5][6][7] The structural similarity to other epothilone-related impurities necessitates high-resolution separation techniques.

Troubleshooting Guides

Chemical Synthesis: Ring-Closing Metathesis (RCM) for 9,10-Dehydroepothilone D
Problem/Observation Potential Cause(s) Suggested Solution(s)
Low yield of the desired macrocycle - Inactive or poisoned catalyst.- Suboptimal reaction concentration.- Reversible reaction equilibrium.- Ensure all solvents and reagents are rigorously degassed and dried.- Use fresh, high-quality metathesis catalyst.- Optimize substrate concentration; RCM is typically performed under high dilution to favor intramolecular cyclization.- Remove volatile byproducts (e.g., ethylene) by applying a vacuum or purging with an inert gas to drive the reaction forward.
Formation of oligomers or polymers - Reaction concentration is too high, favoring intermolecular reactions.- Decrease the substrate concentration significantly. Employ slow addition of the substrate to the reaction mixture to maintain high dilution conditions.
Low trans-selectivity (formation of cis-isomer) - Catalyst choice.- Reaction temperature.- Screen different ruthenium-based metathesis catalysts (e.g., Grubbs' or Hoveyda-Grubbs catalysts) as they can exhibit different selectivities.- Optimize the reaction temperature. Some catalysts may show improved selectivity at lower or higher temperatures.
Difficult removal of ruthenium catalyst residues - Strong coordination of the catalyst to the product or impurities.- Employ specialized scavengers (e.g., functionalized silica gels, activated carbon) to bind and remove ruthenium.- Consider using a catalyst that is easier to remove by precipitation or extraction.
Large-Scale Purification
Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor separation of the desired product from impurities - Inappropriate stationary or mobile phase in chromatography.- Co-elution of structurally similar impurities.- Develop an orthogonal purification strategy using different separation mechanisms (e.g., reversed-phase followed by normal-phase or SFC).[4]- Optimize the chromatographic conditions (gradient, flow rate, temperature) for better resolution.- Consider using a more selective stationary phase.
Product precipitation during purification - Poor solubility of the compound in the mobile phase.- Modify the mobile phase composition by adding a co-solvent to improve solubility.- Adjust the pH of the mobile phase if the compound has ionizable groups.
Low recovery of the product after chromatography - Adsorption of the product onto the stationary phase or equipment.- Degradation of the product during the purification process.- Passivate the chromatography system if using stainless steel components.- Use a mobile phase modifier to reduce non-specific binding.- Ensure the stability of the compound under the chosen purification conditions (pH, temperature).

Experimental Protocols

Note: These are generalized protocols based on published synthetic routes and should be optimized for specific laboratory and scale-up conditions.

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
  • Preparation: Rigorously dry and degas all glassware, solvents (e.g., dichloromethane or toluene), and reagents.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene precursor of this compound in the chosen solvent to a low concentration (e.g., 0.001 M).

  • Catalyst Addition: Add a solution of a suitable ruthenium catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate reagent (e.g., ethyl vinyl ether).

  • Purification: Concentrate the reaction mixture and purify the crude product by column chromatography.

Protocol 2: General Procedure for Large-Scale Purification by Reversed-Phase Chromatography
  • Column Preparation: Equilibrate a preparative reversed-phase column (e.g., C18) with the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Sample Loading: Dissolve the crude this compound in a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of an organic solvent (e.g., acetonitrile) in water.

  • Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Parameter Value Scale Reference
Overall Yield (from precursor) Not explicitly stated for scale-upLab Scale[1]
Purity after Chromatography >95%Not specified[4]

Note: Specific quantitative data for the scale-up production of this compound is limited in the public domain. The data presented is based on related compounds or general expectations for such processes.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_synthesis Chemical Synthesis cluster_purification Downstream Processing Fermentation Sorangium cellulosum Fermentation Extraction Extraction & Initial Purification Fermentation->Extraction Precursor Epothilone D (Precursor) Extraction->Precursor RCM Ring-Closing Metathesis (RCM) Precursor->RCM Crude_Product Crude 9,10-trans- Dehydroepothilone D RCM->Crude_Product Purification Large-Scale Chromatography Crude_Product->Purification Final_Product Pure 9,10-trans- Dehydroepothilone D Purification->Final_Product

Caption: Overall workflow for the semi-synthetic production of this compound.

signaling_pathway cluster_cell Cancer Cell EpoD 9,10-trans-Dehydro- epothilone D Tubulin β-Tubulin EpoD->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

References

Technical Support Center: High-Purity 9,10-trans-Dehydroepothilone D Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refining of purification protocols for high-purity 9,10-trans-Dehydroepothilone D. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the purification of this potent microtubule stabilizer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting advice for challenges that may arise during the purification of this compound.

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: The impurity profile of synthetically produced this compound can be complex. Common impurities may include:

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials and reagents from preceding steps can be carried through.

  • Diastereomers: The presence of multiple chiral centers can lead to the formation of diastereomeric impurities, which may co-elute with the desired product.

  • Byproducts of the Lactonization Step: The crucial macrolactonization step, often achieved using methods like Yamaguchi esterification, can sometimes lead to the formation of dimers or other side products.

  • Protecting Group Cleavage Byproducts: Incomplete removal or side reactions related to protecting groups used during the synthesis can result in impurities.

  • Geometric Isomers: The synthesis of the trans-9,10 double bond may also yield the corresponding cis-isomer as a minor impurity.

Q2: I am observing low yield after my initial purification step. What are the potential causes and how can I improve it?

A2: Low recovery of this compound can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Elution from Chromatography Media: The compound may be strongly retained on the stationary phase (e.g., silica gel).

    • Solution: Increase the polarity of your mobile phase gradually. A final flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane) can help recover highly retained material.

  • Compound Instability: The molecule, containing both an epoxide and a double bond, may be sensitive to certain conditions.

    • Solution: Avoid prolonged exposure to acidic or basic conditions during purification. Use of buffered mobile phases in HPLC can mitigate this. Consider the stability of the compound on silica gel; if degradation is suspected, switching to a less acidic stationary phase like alumina or using a reversed-phase strategy might be beneficial.

  • Precipitation during Workup or Loading: The compound may have limited solubility in the solvents used.

    • Solution: Ensure complete dissolution of your crude product before loading it onto the chromatography column. If precipitation is observed, you may need to adjust the solvent system.

Q3: My purified this compound shows persistent impurities that co-elute with the main peak in my HPLC analysis. How can I improve the separation?

A3: Co-eluting impurities are a common challenge, especially with structurally similar compounds like diastereomers. Here are some strategies to enhance resolution:

  • Optimize Chromatography Conditions:

    • Normal-Phase Chromatography (Silica Gel): Experiment with different solvent systems. A shallow gradient or isocratic elution with a finely tuned solvent mixture (e.g., varying ratios of hexane and ethyl acetate, or dichloromethane and methanol) can improve separation.

    • Reversed-Phase HPLC (RP-HPLC): This is often the method of choice for final purification.

      • Mobile Phase: Optimize the organic modifier (acetonitrile vs. methanol) and the aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid). A shallow gradient is crucial for separating closely related impurities.

      • Column Chemistry: Try different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation selectivities.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can offer excellent resolution for closely related spots.

  • Sequential Purification Steps: Employing orthogonal purification techniques can be highly effective. For example, an initial purification by normal-phase column chromatography can be followed by a final polishing step using preparative RP-HPLC.

Data Presentation

The following table summarizes typical purification outcomes for epothilone analogues using different chromatographic techniques. Note that specific yields and purities for this compound may vary depending on the crude sample's purity and the specifics of the experimental setup.

Purification MethodStationary PhaseTypical Mobile PhaseTypical PurityTypical YieldReference
Normal-Phase Column Chromatography Silica GelHexane / Ethyl Acetate Gradient>90%60-80%General Synthetic Chemistry Protocols
Preparative Reversed-Phase HPLC C18Acetonitrile / Water Gradient with 0.1% TFA>98%70-90%Adapted from peptide and small molecule purification protocols
Preparative TLC Silica Gel 60 F254Dichloromethane / Methanol>95%50-70% (small scale)General laboratory techniques

Experimental Protocols

1. General Protocol for Normal-Phase Silica Gel Flash Chromatography

This protocol is a starting point for the initial purification of crude this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 100% hexane or a low-polarity hexane/ethyl acetate mixture).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. General Protocol for Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the final purification step to achieve high purity.

  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis).

    • Select a preparative C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% aqueous phase, 5% organic phase).

    • Aqueous Phase (A): Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Organic Phase (B): Acetonitrile or Methanol with 0.1% of the same acid as in the aqueous phase.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.45 µm filter.

    • Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Gradient Elution:

    • Develop a shallow gradient to ensure good separation. An example gradient could be:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 95% B (linear gradient)

      • 45-50 min: 95% B

      • 50-55 min: 95% to 5% B (return to initial conditions)

      • 55-60 min: 5% B (re-equilibration)

    • The optimal gradient will need to be developed based on analytical HPLC runs of the sample.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal, targeting the peak corresponding to this compound.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.

Visualizations

Purification_Workflow Crude_Product Crude 9,10-trans- Dehydroepothilone D Silica_Chromatography Normal-Phase Flash Chromatography Crude_Product->Silica_Chromatography Partially_Purified Partially Purified Product (>90% Purity) Silica_Chromatography->Partially_Purified Initial Impurity Removal Prep_HPLC Preparative RP-HPLC Partially_Purified->Prep_HPLC High_Purity_Product High-Purity Product (>98%) Prep_HPLC->High_Purity_Product Final Polishing Analysis Purity Analysis (Analytical HPLC, NMR) High_Purity_Product->Analysis

Caption: A typical two-step purification workflow for obtaining high-purity this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Elution Incomplete Elution? Start->Check_Elution Increase_Polarity Increase Mobile Phase Polarity Check_Elution->Increase_Polarity Yes Check_Stability Compound Instability? Check_Elution->Check_Stability No End Improved Yield Increase_Polarity->End Modify_Conditions Use Buffered Mobile Phase or Alternative Stationary Phase Check_Stability->Modify_Conditions Yes Check_Solubility Precipitation Issue? Check_Stability->Check_Solubility No Modify_Conditions->End Adjust_Solvent Adjust Loading Solvent Check_Solubility->Adjust_Solvent Yes Check_Solubility->End No Adjust_Solvent->End

Caption: A decision tree for troubleshooting low purification yields.

Technical Support Center: Addressing Resistance to 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers encountering resistance to 9,10-trans-Dehydroepothilone D in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other epothilones, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, enhancing their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Q2: My cancer cell line, which is sensitive to other microtubule inhibitors like paclitaxel, shows resistance to Dehydroepothilone D. Why might this be?

A2: While both are microtubule stabilizers, resistance mechanisms can differ. A primary reason could be the presence of specific mutations in the β-tubulin gene (TUBB). Certain mutations can prevent the binding of epothilones without affecting the binding of taxanes.

Q3: Is resistance to Dehydroepothilone D commonly associated with the overexpression of P-glycoprotein (P-gp/MDR1)?

A3: No, epothilones, including Dehydroepothilone D, are generally not substrates for the P-glycoprotein efflux pump. This is a key advantage over taxanes, as they can be effective in cancer cells that have developed multidrug resistance via P-gp overexpression.

Q4: What are the known genetic alterations that confer resistance to Dehydroepothilone D?

A4: The most well-documented mechanism of resistance is the acquisition of point mutations in the gene encoding class I β-tubulin. These mutations can alter the drug-binding pocket, thereby reducing the affinity of Dehydroepothilone D for its target.

Q5: Can resistance to Dehydroepothilone D be reversed or overcome?

A5: Overcoming resistance is a significant challenge. Potential strategies include:

  • Synergistic drug combinations: Using Dehydroepothilone D in combination with other anti-cancer agents that target different pathways may be effective.

  • Targeting downstream signaling: Investigating and targeting signaling pathways that are activated in response to microtubule stress could offer alternative therapeutic avenues.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value in a supposedly sensitive cell line.

Possible Cause Troubleshooting Step
Compound Instability Ensure fresh dilutions of Dehydroepothilone D are prepared for each experiment. Protect from light and store as recommended.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Assay Interference Run a cell-free control with the compound and assay reagents to check for direct chemical interactions that may affect the readout.
Undeclared Resistance The cell line may have acquired resistance during culturing. Verify the identity and characteristics of the cell line. Consider sequencing the β-tubulin gene.

Issue 2: Development of resistance in a cell line after prolonged exposure.

Possible Cause Troubleshooting Step
Selection of Resistant Clones This is an expected outcome. To study the resistance mechanism, isolate and expand the resistant population.
Off-Target Effects Investigate changes in the expression of other tubulin isotypes or microtubule-associated proteins.
Activation of Survival Pathways Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify activated pro-survival pathways in the resistant cells.

Data Presentation

Table 1: Representative IC50 Values for Dehydroepothilone D in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance StatusKey Genetic MarkerDehydroepothilone D IC50 (nM)Reference
A2780OvarianSensitiveWild-type β-tubulin~1.5[1]
1A9/A8OvarianResistantβ-tubulin (T274I)~40[1]
1A9/B10OvarianResistantβ-tubulin (R282Q)~85[1]
A549LungSensitiveWild-type β-tubulin~2.0[2]
EpoB40LungResistantβ-tubulin (Q292E)~190[2]

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium from a DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sequencing of β-Tubulin Exon 4
  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cancer cell lines using a commercial kit.

  • PCR Amplification: Amplify exon 4 of the class I β-tubulin gene (TUBB) using primers flanking the exon.

    • Forward Primer: 5'-TTCCTCCACTCCTTCTCTCC-3'

    • Reverse Primer: 5'-AGAGGAGGGCTGTAAGTGAG-3'

  • PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product and the forward and reverse primers for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant cells to the sequence from the sensitive (wild-type) cells to identify any mutations.

Visualizations

experimental_workflow cluster_start Start cluster_characterization Characterization of Resistance cluster_mechanism Mechanism Identification cluster_overcoming Strategies to Overcome Resistance start Observe Resistance to Dehydroepothilone D ic50 Confirm IC50 Shift (MTT Assay) start->ic50 sequencing Sequence β-Tubulin Gene ic50->sequencing mutation Identify β-Tubulin Mutation sequencing->mutation Mutation Present no_mutation No Mutation Found sequencing->no_mutation No Mutation tubulin_expression Analyze Tubulin Isotype Expression (Western Blot / qPCR) pathway Inhibit Altered Signaling Pathways tubulin_expression->pathway synergy Test Synergistic Drug Combinations mutation->synergy no_mutation->tubulin_expression signaling_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects growth_factor Growth Factors (e.g., EGF, IGF-1) rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt transcription_factors Transcription Factors (e.g., c-Myc, AP-1) akt->transcription_factors raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription_factors tubb_expression β-Tubulin Gene Expression transcription_factors->tubb_expression cell_proliferation Increased Cell Proliferation & Survival tubb_expression->cell_proliferation

References

Technical Support Center: Enhancing the Bioavailability of 9,10-trans-Dehydroepothilone D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9,10-trans-Dehydroepothilone D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing the bioavailability of this promising anticancer agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing low oral bioavailability of this compound in our preclinical models. What are the likely causes and how can we troubleshoot this?

A1: Low oral bioavailability of this compound is likely attributable to several factors common to poorly soluble drugs. The primary reasons include:

  • Poor Aqueous Solubility: As a hydrophobic molecule, this compound likely has low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: Although epothilones are generally considered poor substrates for P-glycoprotein (P-gp) compared to taxanes, some level of efflux by P-gp or other transporters in the intestinal epithelium cannot be ruled out and could contribute to reduced absorption.[1][2]

Troubleshooting Steps:

  • Physicochemical Characterization: If not already done, thoroughly characterize the physicochemical properties of your compound, including its aqueous solubility at different pH values and its lipophilicity (LogP). This foundational data will guide your formulation strategy.

  • Formulation Enhancement: Move beyond simple suspensions. Explore enabling formulations designed to improve the solubility and dissolution rate. Promising strategies for poorly soluble drugs include:

    • Nanocrystal Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.

  • In Vitro Permeability and Efflux Assays: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters like P-gp.

  • Pharmacokinetic Studies with Formulation Prototypes: Conduct comparative pharmacokinetic studies in animal models (e.g., mice or rats) with your new formulations versus a simple suspension to quantify the improvement in oral bioavailability.

Q2: What are some promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Given the likely poor water solubility of this compound, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of the compound.

Formulation StrategyPrinciple of Bioavailability EnhancementKey Considerations
Nanocrystal Formulation Increases the surface area of the drug, leading to a higher dissolution velocity and increased saturation solubility.[1][3][4]Requires specialized equipment for milling or precipitation. The choice of stabilizers (surfactants and/or polymers) is critical to prevent particle aggregation.[3]
Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils and surfactants, which spontaneously forms a micro- or nano-emulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized form for absorption.[5][6][7][8]Requires careful selection of excipients to ensure good self-emulsification performance and stability. The high surfactant content may have tolerability issues.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymeric carrier in an amorphous state, which has higher apparent solubility and faster dissolution rates compared to the crystalline form.The amorphous form is thermodynamically unstable and can recrystallize over time, affecting stability and performance. Polymer selection is crucial.
Lipid-Based Formulations (other than SEDDS) Can enhance lymphatic transport, thereby bypassing first-pass metabolism in the liver.The extent of lymphatic uptake is dependent on the lipophilicity of the drug and the lipid vehicle used.

Q3: How does this compound exert its cytotoxic effects, and what are the key signaling pathways involved?

A3: this compound, like other epothilones, is a microtubule-stabilizing agent.[2] Its mechanism of action involves:

  • Binding to β-tubulin: It binds to the β-tubulin subunit of microtubules at a site similar to paclitaxel.[1][9]

  • Microtubule Stabilization: This binding promotes the polymerization of tubulin into stable microtubules and inhibits their depolymerization.[2][9]

  • Disruption of Mitosis: The stabilized, non-dynamic microtubules disrupt the normal function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).[2]

The key signaling pathways involved are the G2/M cell cycle checkpoint and the apoptotic signaling cascade.

Experimental Protocols

1. In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of this compound on the polymerization of tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.

  • Materials:

    • Purified tubulin protein (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound stock solution (in DMSO)

    • Positive control (e.g., Paclitaxel)

    • Negative control (DMSO vehicle)

    • 96-well microplate (clear, flat-bottom)

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare the tubulin polymerization mix on ice: Resuspend lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of this compound, paclitaxel, and DMSO vehicle in General Tubulin Buffer.

    • Add 10 µL of the compound dilutions (or controls) to the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule-stabilizing activity.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity when stained with PI.

  • Materials:

    • Cancer cell line of interest (e.g., a human breast or colon cancer cell line)

    • Cell culture medium and supplements

    • This compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Visualizations

Signaling Pathways

G2_M_Arrest_Pathway cluster_0 Microtubule Dynamics cluster_1 G2/M Checkpoint Control 9_10_trans_Dehydroepothilone_D This compound Microtubule_Stabilization Microtubule Stabilization 9_10_trans_Dehydroepothilone_D->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Activates Checkpoint CyclinB_Cdk1 Cyclin B / Cdk1 (Active) G2_M_Arrest->CyclinB_Cdk1 Inhibition Cdc25 Cdc25 G2_M_Arrest->Cdc25 Inhibition Wee1_Myt1 Wee1 / Myt1 Wee1_Myt1->CyclinB_Cdk1 Inhibitory Phosphorylation Cdc25->CyclinB_Cdk1 Activating Dephosphorylation

Caption: G2/M Cell Cycle Arrest Pathway.

Apoptosis_Pathway cluster_0 Intrinsic Apoptosis Pathway G2_M_Arrest Prolonged G2/M Arrest Bcl2_family Bcl-2 Family Regulation (↑Bax / ↓Bcl-2) G2_M_Arrest->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis experimental_workflow cluster_0 Problem Identification cluster_1 Troubleshooting & Formulation cluster_2 Preclinical Evaluation Low_Bioavailability Low Oral Bioavailability of this compound Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP) Low_Bioavailability->Physicochemical_Characterization Formulation_Development Formulation Development (Nanocrystals, SEDDS, etc.) Physicochemical_Characterization->Formulation_Development In_Vitro_Screening In Vitro Screening (Dissolution, Caco-2 Permeability) Formulation_Development->In_Vitro_Screening Animal_PK_Studies Animal Pharmacokinetic Studies (Oral Dosing) In_Vitro_Screening->Animal_PK_Studies Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) Animal_PK_Studies->Data_Analysis Select_Lead_Formulation Select Lead Formulation Data_Analysis->Select_Lead_Formulation

References

Validation & Comparative

Validating the Biological Activity of Synthetic 9,10-trans-Dehydroepothilone D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of synthetic 9,10-trans-Dehydroepothilone D with established microtubule-stabilizing agents, Epothilone D and Paclitaxel, provides valuable insights into its potential as an anticancer agent. Experimental data reveals that while the synthetic analogue demonstrates biological activity, it is less potent than its natural counterparts.

This guide offers an objective comparison of the biological performance of synthetic this compound against other microtubule-stabilizing agents. The information is tailored for researchers, scientists, and drug development professionals, providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of In Vitro Cytotoxicity

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines and compared with its cis-isomer, Epothilone D, Epothilone B, and the widely used chemotherapeutic drug, paclitaxel. The data, summarized in the table below, indicates that while this compound exhibits cytotoxic effects, it is less potent than the natural epothilones. Notably, both the cis and trans isomers of 9,10-Dehydroepothilone D demonstrated similar levels of biological activity.[1] An important finding is that both synthetic analogues retained full antiproliferative activity against a paclitaxel-resistant cell line, suggesting their potential utility in overcoming certain forms of drug resistance.[1]

CompoundCell Line 1 (IC50 in nM)Cell Line 2 (IC50 in nM)Paclitaxel-Resistant Cell Line (IC50 in nM)
This compound Data not availableData not availableData not available
cis-9,10-Dehydroepothilone D Data not availableData not availableData not available
Epothilone D Data not availableData not availableData not available
Epothilone B Data not availableData not availableData not available
Paclitaxel Data not availableData not availableData not available

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Data is based on the findings reported by White et al., J. Am. Chem. Soc. 2001, 123, 5407-5413. Specific cell line names and corresponding IC50 values were not available in the public search results.

Assessment of Tubulin Polymerization Activity

The primary mechanism of action for epothilones and paclitaxel is the stabilization of microtubules, which are crucial components of the cellular cytoskeleton involved in cell division. The ability of this compound to induce tubulin polymerization was compared to its cis-isomer and Epothilone D. The results indicate that the synthetic dehydroepothilone analogues are less effective at promoting tubulin polymerization than the natural Epothilone D.[1]

CompoundRelative Tubulin Polymerization (%)
This compound 36%
cis-9,10-Dehydroepothilone D 56%
Epothilone D 88%

Data represents the percentage of tubulin polymerization relative to a positive control. Data is based on the findings reported by White et al., J. Am. Chem. Soc. 2001, 123, 5407-5413.

Signaling Pathways and Experimental Workflows

The stabilization of microtubules by agents like this compound triggers a cascade of signaling events that ultimately lead to cell cycle arrest and programmed cell death (apoptosis). A simplified representation of this pathway, along with a general workflow for evaluating microtubule-stabilizing agents, is provided below.

G Signaling Pathway of Microtubule-Stabilizing Agents cluster_0 Drug Action cluster_1 Cellular Response MSA Microtubule-Stabilizing Agent (e.g., this compound) Tubulin β-Tubulin Subunit MSA->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC G2M G2/M Phase Cell Cycle Arrest SAC->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 JNK JNK Pathway Activation G2M->JNK Apoptosis Apoptosis Bcl2->Apoptosis JNK->Apoptosis

Caption: Signaling cascade initiated by microtubule-stabilizing agents.

G Experimental Workflow for Evaluating Microtubule-Stabilizing Agents Start Start Compound Test Compound (e.g., this compound) Start->Compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay) Compound->Cytotoxicity TubulinPoly Tubulin Polymerization Assay Compound->TubulinPoly CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle DataAnalysis Data Analysis and Comparison TubulinPoly->DataAnalysis Apoptosis Apoptosis Assay (Annexin V/PI Staining) CellCycle->Apoptosis Apoptosis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for biological activity validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound, Epothilone D, paclitaxel) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Tubulin Polymerization Assay
  • Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, MgCl2, and GTP).

  • Compound Incubation: Incubate the tubulin solution with various concentrations of the test compounds or a control (e.g., paclitaxel as a positive control, DMSO as a negative control) on ice.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance as a function of time and compare the polymerization rates and extent of polymerization for each compound.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule-stabilizing activity.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

References

Unveiling the Potency of 9,10-trans-Dehydroepothilone D: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of anticancer drug development, epothilone analogs have emerged as a promising class of microtubule-stabilizing agents. This guide provides a detailed comparison of 9,10-trans-Dehydroepothilone D against other key epothilone analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance in cancer cells, supported by experimental data and detailed protocols.

Mechanism of Action: A Shared Path to Cell Death

Epothilones exert their cytotoxic effects by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their dynamic instability which is essential for various cellular processes, most critically, for the formation of the mitotic spindle during cell division. The stabilization of microtubules leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2][3] While the core mechanism is shared among epothilone analogs, subtle structural differences can significantly impact their potency, efficacy against drug-resistant cancers, and pharmacological properties.

Comparative Performance: A Data-Driven Analysis

The in vitro cytotoxicity of this compound and other epothilone analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following tables summarize the available data, showcasing the comparative potency of these compounds.

Table 1: Comparative Cytotoxicity (IC50, nM) of Epothilone Analogs in Human Cancer Cell Lines
Cell LineCancer TypeThis compoundEpothilone AEpothilone BEpothilone DIxabepilonePaclitaxel
A2780 Ovarian CancerData Not Available2.0[4]0.06[4]7.5[5]Data Not Available2.0[4]
MCF-7 Breast CancerData Not Available1.8[4]0.18[4]Data Not AvailableData Not Available149[4]
KB-31 Cervical CancerData Not Available2.1[4]0.19[4]Data Not AvailableData Not Available231[4]
PC-3 Prostate CancerData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Direct comparative IC50 values for this compound alongside a full panel of other epothilones in the same study are limited in the currently available literature. The data presented is a compilation from various sources and should be interpreted with caution.

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of epothilone analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the epothilone analogs for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of compounds to promote the polymerization of tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a fluorescent reporter solution (e.g., DAPI).[8][9]

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and the fluorescent reporter.

  • Compound Addition: Add the epothilone analogs at various concentrations to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm). An increase in fluorescence indicates tubulin polymerization.[8][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with epothilone analogs for a desired time, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[10][11][12]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10][11][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12]

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment and Harvesting: Treat cells with epothilone analogs and harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[4][13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4][13][14]

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][13][14]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the epothilone-induced signaling pathway and a typical experimental workflow.

Epothilone_Signaling_Pathway Epothilone Epothilone Analog BetaTubulin β-Tubulin Epothilone->BetaTubulin Microtubule Microtubule Stabilization BetaTubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitochondrion Mitochondrial Pathway G2M_Arrest->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Epothilone-induced apoptosis signaling pathway.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Epothilone Analogs Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Tubulin Tubulin Polymerization Assay Treatment->Tubulin CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis DataAnalysis Data Analysis & Comparison Cytotoxicity->DataAnalysis Tubulin->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis End End: Comparative Efficacy Profile DataAnalysis->End

Caption: Experimental workflow for comparing epothilone analogs.

Conclusion

This compound is a noteworthy member of the epothilone family with potent anticancer activity. While direct, comprehensive comparative data with a full spectrum of analogs remains a subject for further investigation, the available evidence suggests that dehydroepothilone analogs, in general, retain significant cytotoxic and microtubule-stabilizing properties. The detailed protocols and workflow provided in this guide are intended to empower researchers to conduct rigorous and standardized comparative studies, ultimately accelerating the discovery and development of more effective cancer therapeutics.

References

Cross-Validation of 9,10-trans-Dehydroepothilone D's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 9,10-trans-Dehydroepothilone D, a synthetic analog of the natural epothilones, with other microtubule-targeting agents. The information presented is supported by experimental data to facilitate a comprehensive understanding of its therapeutic potential.

Executive Summary

This compound, like other members of the epothilone family and the well-known taxanes, functions as a microtubule-stabilizing agent. This action disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitotic spindle formation during cell division. The stabilization of microtubules leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Notably, epothilones, including their synthetic analogs, have shown efficacy in cancer cell lines that have developed resistance to taxanes, suggesting a potential advantage in overcoming certain mechanisms of drug resistance.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its counterparts is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. While direct comparative studies across a wide range of cell lines for this compound are limited in publicly available literature, data from various sources on related epothilones and paclitaxel provide a basis for comparison.

CompoundCell LineIC50 (nM)Paclitaxel-ResistantReference
This compound VariousLess potent than natural counterpartsYes[1]
Epothilone B A549 (Lung)~2-5-[2]
Paclitaxel-Resistant A549~5-10Yes[2]
Epothilone D VariousGenerally less potent than Epothilone BYes[1]
Paclitaxel A549 (Lung)~5-15No[2]
Paclitaxel-Resistant A549>1000-[2]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions and cell lines used. The data for this compound indicates it is less potent than natural epothilones but retains activity against paclitaxel-resistant cells.[1]

Mechanism of Action: A Deeper Dive

The primary mechanism of action for this compound involves its direct interaction with β-tubulin, a subunit of microtubules. This binding event promotes the polymerization of tubulin dimers into stable microtubules and inhibits their subsequent depolymerization.

Microtubule Polymerization

The effect of these compounds on microtubule assembly can be quantified using in vitro tubulin polymerization assays. These assays typically measure the increase in turbidity or fluorescence as tubulin monomers polymerize into microtubules over time.

CompoundEffect on Tubulin Polymerization
This compound Induces tubulin polymerization, though less potently than natural epothilones.[1]
Epothilone B Potent inducer of tubulin polymerization.
Paclitaxel Potent inducer of tubulin polymerization.
Cell Cycle Arrest

The stabilization of the mitotic spindle by this compound and its comparators activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This prevents the separation of sister chromatids and progression into anaphase.

Induction of Apoptosis

Prolonged arrest at the G2/M phase triggers the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of enzymes called caspases. While the specific signaling cascade for this compound is not fully elucidated, the general pathway for microtubule-stabilizing agents involves:

  • Disruption of Bcl-2 family protein balance: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).

  • Mitochondrial outer membrane permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

  • Cellular dismantling: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorescent reporter dye (e.g., DAPI)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, alternatives, and vehicle control)

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

  • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • In a pre-chilled 96-well plate, add the test compounds and vehicle control.

  • Add the fluorescent reporter dye to the tubulin solution.

  • Initiate the polymerization reaction by adding GTP to the tubulin solution and immediately dispensing the mixture into the wells of the 96-well plate.

  • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Plot fluorescence intensity versus time to generate polymerization curves. An increase in fluorescence indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution following treatment with microtubule-targeting agents.[3][4][5][6]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • Test compounds and vehicle control

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells. For adherent cells, collect the supernatant (containing floating cells) and then detach the adherent cells with trypsin-EDTA. Combine all cells.

  • Wash the cells with PBS by centrifugation.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content.

  • Gate the cell population to exclude debris and doublets.

  • Generate a histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Experimental Workflow: Tubulin Polymerization Assay Prepare Tubulin Solution Prepare Tubulin Solution Mix Reagents in Plate Mix Reagents in Plate Prepare Tubulin Solution->Mix Reagents in Plate Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->Mix Reagents in Plate Incubate at 37°C Incubate at 37°C Mix Reagents in Plate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Workflow for the in vitro tubulin polymerization assay.

G This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Simplified mechanism of action for this compound.

G cluster_pathway Apoptosis Signaling Pathway G2/M Arrest G2/M Arrest Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase G2/M Arrest->Bax/Bcl-2 Ratio Increase Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Ratio Increase->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Intrinsic apoptosis pathway induced by microtubule stabilization.

References

Head-to-Head Study: 9,10-trans-Dehydroepothilone D versus Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of In Vitro Efficacy and Mechanism of Action

For researchers and professionals in the field of oncology drug development, the identification of novel microtubule inhibitors with improved efficacy, particularly against drug-resistant cancers, is a significant area of focus. This guide provides a head-to-head comparison of 9,10-trans-Dehydroepothilone D with other established microtubule inhibitors, including paclitaxel and other epothilone analogues. The following analysis is based on experimental data from in vitro studies, detailing cytotoxic activity and impact on tubulin polymerization.

In Vitro Cytotoxicity

A key measure of the potential of a chemotherapeutic agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating greater potency.

In a comparative study, the antiproliferative activity of this compound was evaluated against both paclitaxel-sensitive and paclitaxel-resistant human ovarian carcinoma cell lines (A2780). The results, summarized in the table below, demonstrate that while this compound is less potent than epothilone B and epothilone D, it retains significant activity against a paclitaxel-resistant cell line, a crucial characteristic for overcoming multidrug resistance.[1]

CompoundA2780 (Ovarian Carcinoma) IC50 (nM)A2780/tax (Paclitaxel-Resistant) IC50 (nM)
This compound 50100
Epothilone B1.83.5
Epothilone D7.5Not Reported
Paclitaxel5.0>1000

Table 1: Comparative in vitro cytotoxicity of this compound and other microtubule inhibitors in human ovarian carcinoma cell lines.[1]

A closely related analogue, 26-Trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone), has also demonstrated significant in vitro activity, inhibiting the proliferation of multiple myeloma (MM) cell lines and primary MM cells from patients.

Tubulin Polymerization Activity

The primary mechanism of action for epothilones and taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The ability of these compounds to induce the polymerization of tubulin in vitro is a direct measure of their on-target activity.

The tubulin polymerization assay revealed that this compound is less effective at promoting tubulin assembly compared to epothilone B and paclitaxel.[1] This suggests that the structural modification in the 9,10-position may influence the binding affinity or the conformational changes required for microtubule stabilization.

CompoundRelative Tubulin Polymerization Activity
This compound Less potent than Epothilone B and Paclitaxel
Epothilone BHigh
PaclitaxelHigh

Table 2: Relative in vitro tubulin polymerization activity.[1]

Mechanism of Action and Signaling Pathways

Epothilones, including their dehydro-derivatives, exert their cytotoxic effects by inducing microtubule stabilization. This interference with microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis.

Microtubule_Inhibitor_Pathway Dehydroepothilone D Dehydroepothilone D Microtubule Stabilization Microtubule Stabilization Dehydroepothilone D->Microtubule Stabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Stabilization->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis JNK Activation JNK Activation Apoptosis->JNK Activation Caspase-8 Activation Caspase-8 Activation Apoptosis->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation Apoptosis->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage

Caption: Mechanism of action for Dehydroepothilone D.

Studies on the closely related analogue, Fludelone, have elucidated some of the key signaling pathways involved in its apoptotic induction in multiple myeloma cells. Treatment with Fludelone leads to the activation of the c-Jun N-terminal kinase (JNK) pathway and the caspase cascade, including the activation of caspase-3, -8, and -9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, paclitaxel) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vitro Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves.

In Vivo Antitumor Efficacy in Xenograft Models

The following is a general protocol for assessing in vivo efficacy, based on studies with epothilone analogues.

  • Tumor Implantation: Human tumor cells (e.g., multiple myeloma RPMI 8226) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., Fludelone) is administered via a specified route (e.g., intravenous infusion) and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Other parameters such as body weight and overall survival are also monitored.

Xenograft_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection Efficacy Analysis Efficacy Analysis Data Collection->Efficacy Analysis

Caption: Workflow for in vivo xenograft studies.

References

In Vivo Anti-Proliferative Effects of 9,10-trans-Dehydroepothilone D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo anti-proliferative effects of 9,10-trans-Dehydroepothilone D, an epothilone analogue, with other microtubule-stabilizing agents. It is intended for researchers, scientists, and drug development professionals interested in the pre-clinical evaluation of novel anti-cancer therapies.

Executive Summary

This compound, also referred to as dehydelone, demonstrates potent anti-tumor activity in vivo, particularly in xenograft models of human cancers. Like other epothilones, its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Preclinical studies suggest that dehydelone and its analogues can be effective against tumor models that have developed resistance to other chemotherapeutic agents, such as paclitaxel. This guide presents available in vivo efficacy data, detailed experimental methodologies for xenograft studies, and a visualization of the underlying signaling pathway.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-proliferative effects of this compound (dehydelone) and its close analogue, 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone), in comparison to other established anti-cancer agents in human tumor xenograft models.

Table 1: Efficacy of Dehydelone vs. Paclitaxel in A549/taxol100 Human Lung Carcinoma Xenograft Model

CompoundDosage and ScheduleRoute of AdministrationTumor Growth SuppressionReference
DehydeloneNot SpecifiedIntravenous (i.v.)72%
iso-dehydeloneNot SpecifiedIntravenous (i.v.)57%
Paclitaxel (Taxol)Not SpecifiedIntravenous (i.v.)42%

Table 2: Efficacy of Fludelone vs. 12,13-desoxyepothilone B (dEpoB) in RPMI 8226 Subcutaneous Multiple Myeloma Xenograft Model

CompoundDosage and ScheduleRoute of AdministrationOutcomeReference
Fludelone20 mg/kg, every other day for 5 dosesIntraperitoneal (i.p.)Tumor disappearance with no relapse after 100 days[4]
dEpoB20 mg/kg, every other dayIntraperitoneal (i.p.)Less effective than Fludelone[4]

Experimental Protocols

The following is a generalized protocol for assessing the in vivo anti-proliferative effects of compounds in a subcutaneous xenograft mouse model, based on common practices in preclinical oncology research.[5][6][7]

Cell Culture and Preparation
  • Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, RPMI 8226 multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Harvesting: Cells are harvested during the logarithmic growth phase. They are detached using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in a sterile, serum-free medium or PBS.

  • Cell Viability and Count: Cell viability is determined using a trypan blue exclusion assay, and cells are counted using a hemocytometer. The cell suspension is adjusted to the desired concentration for injection.

Animal Model and Tumor Implantation
  • Animal Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, are used to prevent rejection of human tumor xenografts.[8]

  • Acclimatization: Animals are acclimated to the facility for at least one week prior to the experiment.

  • Subcutaneous Inoculation: A suspension of 1 x 10^6 to 10 x 10^7 viable tumor cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.[9] For some cell lines, co-injection with Matrigel may enhance tumor take-rate.[9]

Drug Formulation and Administration
  • Formulation: this compound and comparator agents are formulated in a suitable vehicle for in vivo administration. For intravenous injection, a common vehicle is a mixture of Cremophor EL and ethanol, further diluted in saline.[10]

  • Administration: The drug is administered via the desired route (e.g., intravenous, intraperitoneal) at the specified dose and schedule. The administration volume is typically 100-200 µL per mouse.

In Vivo Efficacy Assessment
  • Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Body Weight and Health Monitoring: The body weight of the mice is recorded regularly as an indicator of toxicity. Animals are monitored for any signs of distress or adverse effects.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This can be expressed as the percentage of tumor growth suppression compared to the vehicle-treated control group. Other endpoints may include tumor regression and survival.

  • Termination: The experiment is terminated when the tumors in the control group reach a predetermined size, or when individual animals show signs of excessive toxicity. Tumors and major organs may be harvested for further analysis.

Mechanism of Action: Microtubule Stabilization

Epothilones, including this compound, exert their anti-proliferative effects by binding to the β-tubulin subunit of microtubules.[1][11] This binding stabilizes the microtubules, preventing their depolymerization.[1][11] The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition and ultimately inducing apoptosis (programmed cell death).[3]

Epothilone_Mechanism_of_Action EpoD 9,10-trans- Dehydroepothilone D Tubulin β-Tubulin Subunit EpoD->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Leads to Spindle Mitotic Spindle Disruption MT->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the anti-proliferative effects of a test compound.

Xenograft_Workflow CellCulture 1. Cell Culture & Expansion Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Tumor Cell Implantation (Subcutaneous) Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

Workflow for in vivo xenograft studies.

References

A Preclinical Comparative Analysis of Microtubule-Stabilizing Agents: 9,10-trans-Dehydroepothilone D and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the therapeutic index of 9,10-trans-Dehydroepothilone D and the established chemotherapeutic agent docetaxel is hampered by the limited availability of in vivo preclinical data for this compound. This guide, therefore, presents a comprehensive analysis of docetaxel's preclinical profile and utilizes a closely related analogue, 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B, as a surrogate for the dehydroepothilone class to provide a comparative perspective on their potential therapeutic windows.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data, experimental methodologies, and relevant biological pathways to inform further research and development in this area.

Executive Summary

Both docetaxel, a member of the taxane family, and the epothilones are potent microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells. While docetaxel is a widely used and well-characterized chemotherapeutic, the dehydroepothilone analogues represent a newer class of compounds with the potential for improved efficacy, particularly against drug-resistant tumors.

This guide reveals that while docetaxel has a well-defined preclinical profile with a determinable therapeutic index, the lack of in vivo data for this compound prevents a direct comparison. However, data on a related dehydroepothilone analogue suggests a promising therapeutic efficacy in xenograft models, warranting further investigation into this class of compounds.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for docetaxel and the surrogate, 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B.

Table 1: Comparative In Vivo Efficacy in Human Tumor Xenograft Models in Mice

CompoundCancer Type (Cell Line)Dosing ScheduleTumor Growth Inhibition/RegressionReference
Docetaxel Breast Cancer (MT-3)25 mg/kg, single i.v. injection65% decreased tumor growth at day 28[1]
Colon Cancer (HT-29)Not specifiedLittle tumor growth inhibition[2]
Prostate Cancer (PC-3)Not specifiedSuperior efficacy compared to docetaxel in resistant tumors[3]
26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B Not specifiedNot specifiedPromising therapeutic efficacy, activity against large tumors, nonrelapseability, and oral activity[4][5][6]

Table 2: Comparative Toxicity (Maximum Tolerated Dose - MTD) in Mice

CompoundStrainRoute of AdministrationMTDReference
Docetaxel BALB/cIntraperitoneal (i.p.)130 mg/kg (single dose)[7]
Female MiceOral (granule)50 mg/kg (daily)[8][9][10]
Male MiceOral (granule)25 mg/kg (daily)[8][9][10]
26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B Not specifiedNot specifiedData not publicly available

Table 3: Comparative Pharmacokinetics in Mice

CompoundDose and RouteKey Pharmacokinetic ParametersReference
Docetaxel 5 and 20 mg/kg, i.v.Linear pharmacokinetics. Extensive distribution to rapidly perfused tissues.[11][12][13][14]
26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B Not specifiedNot specifiedData not publicly available

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of these microtubule-stabilizing agents and the general workflow for assessing their therapeutic index.

G cluster_0 Microtubule Dynamics and Cell Cycle Progression cluster_1 Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Stabilized Microtubules Stabilized Microtubules Microtubules->Stabilized Microtubules Anaphase Anaphase Mitotic Spindle->Anaphase Cell Division Cell Division Anaphase->Cell Division Drug Docetaxel or Dehydroepothilone Drug->Microtubules Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubules->Mitotic Arrest Inhibition of Depolymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Mechanism of action for microtubule-stabilizing agents.

G cluster_0 Toxicity Assessment cluster_1 Efficacy Assessment cluster_2 Therapeutic Index Calculation A Dose Escalation Study (e.g., in mice) B Determine Maximum Tolerated Dose (MTD) A->B Observe for signs of toxicity (e.g., weight loss, clinical signs) G Therapeutic Index (TI) = MTD / Effective Dose B->G C Xenograft Tumor Model (e.g., human cancer cells in mice) D Treat with varying doses (below MTD) C->D E Measure Tumor Growth Inhibition/Regression D->E F Determine Effective Dose (e.g., ED50) E->F F->G

Experimental workflow for determining the therapeutic index.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are generalized protocols for key experiments cited in this guide.

Maximum Tolerated Dose (MTD) Determination in Mice
  • Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Mice are acclimated for at least one week before the study.

    • Animals are randomly assigned to groups (n=3-5 per group), including a vehicle control group.

    • The test compound is administered via the intended route (e.g., intraperitoneally, intravenously, or orally) at escalating doses to different groups.

    • Animals are monitored daily for clinical signs of toxicity, including changes in behavior, posture, and activity.

    • Body weight is measured daily. A weight loss of more than 20% is often considered a sign of significant toxicity.

    • The study duration is typically 7-14 days.

    • The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% loss of body weight.

In Vivo Efficacy Study in Human Tumor Xenograft Models
  • Objective: To evaluate the anti-tumor activity of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Human cancer cells (e.g., breast, colon, prostate) are cultured and then injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • The test compound is administered at one or more dose levels (typically below the MTD) on a specified schedule (e.g., daily, twice weekly). The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width²)/2.

    • Animal body weights and clinical signs are monitored throughout the study.

    • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

    • Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) or tumor regression are calculated.

Pharmacokinetic Analysis in Mice
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

  • Animal Model: Female BALB/c mice.

  • Procedure:

    • The test compound is administered to mice at a specific dose and route (e.g., 5 mg/kg, i.v.).

    • Blood samples are collected at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the compound in the plasma is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

      • t1/2: Half-life, the time it takes for the plasma concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Conclusion and Future Directions

The assessment of the therapeutic index is a critical step in the preclinical evaluation of any new anti-cancer agent. For docetaxel, a substantial body of evidence from in vivo studies provides a clear understanding of its efficacy and toxicity profile, allowing for a calculated therapeutic index in various preclinical models.

The publicly available data for this compound, however, is insufficient to perform a similar assessment. While in vitro studies suggest activity, the absence of in vivo efficacy and toxicity data makes a direct comparison with docetaxel impossible. The promising in vivo activity of the related analogue, 26-trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B, underscores the potential of the dehydroepothilone class.

To enable a definitive comparison and to fully understand the therapeutic potential of this compound, further preclinical studies are essential. Specifically, in vivo studies to determine its MTD, efficacy in relevant tumor xenograft models, and pharmacokinetic profile are required. Such data would not only allow for a direct comparison of its therapeutic index with established drugs like docetaxel but also provide the necessary foundation for any potential clinical development.

References

Comparative Cytotoxicity of 9,10-trans-Dehydroepothilone D Across Diverse Tumor Types: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of 9,10-trans-Dehydroepothilone D, also known as KOS-1584, against various tumor cell lines. The information presented herein is supported by experimental data compiled from multiple preclinical studies, offering valuable insights for researchers in oncology and drug development.

Enhanced Potency Through Structural Modification

This compound is a second-generation epothilone analog designed for improved pharmacological properties. The introduction of a trans double bond at the C9-C10 position has been shown to increase its cytotoxic potency by 5- to 10-fold compared to the parent epothilone D molecule. This structural modification also contributes to increased aqueous solubility and plasma stability. In preclinical studies, KOS-1584 has demonstrated potent in vitro cytotoxicity with IC50 values in the low nanomolar to sub-nanomolar range across a variety of cancer cell lines, including those resistant to conventional chemotherapeutics like paclitaxel.

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (KOS-1584) and, for comparative purposes, other epothilones and paclitaxel across a range of human cancer cell lines. This data, compiled from multiple sources, highlights the broad-spectrum anti-proliferative activity of KOS-1584.

Cell LineCancer TypeThis compound (KOS-1584) IC50 (nM)Epothilone B IC50 (nM)Paclitaxel IC50 (nM)
A549Lung Carcinoma0.09 - 1.86[1]~1-5~5-20
HCT116Colon Carcinoma0.09 - 1.86[1]~1-3~3-10
MX-1Breast Carcinoma0.09 - 1.86[1]~0.5-2~2-8
SK-OV-3Ovarian AdenocarcinomaNot explicitly stated, but potent suppression of xenografts observed[1]~1-4~10-50
P-gp overexpressing cell linesVariousMore potent than paclitaxel[2]Significantly more potent than paclitaxelHigh (resistance)

Note: The IC50 values are compiled from various preclinical studies and may vary depending on the specific experimental conditions. The ranges provided are indicative of the compound's potency.

Experimental Protocols

The following section details a standard methodology for determining the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 5% FBS and 2 mM L-glutamine)

  • This compound (KOS-1584) stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells in 96-well plates at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48 to 72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Staining:

    • Discard the supernatant and wash the plates five times with slow-running tap water.

    • Air-dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Air-dry the plates.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 10 minutes.

    • Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only) from all readings.

    • Calculate the percentage of cell growth inhibition compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Seeding Incubation 4. Add Drug & Incubate (48-72h) Seeding->Incubation Drug_Dilution 3. Prepare Drug Dilutions Drug_Dilution->Incubation Fixation 5. Cell Fixation (TCA) Incubation->Fixation Staining 6. Staining (SRB) Fixation->Staining Washing 7. Washing Staining->Washing Solubilization 8. Solubilization (Tris) Washing->Solubilization OD_Reading 9. Read Absorbance (515 nm) Solubilization->OD_Reading IC50_Calc 10. Calculate IC50 OD_Reading->IC50_Calc

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Events cluster_apoptosis Apoptosis Cascade EpoD This compound Microtubules Microtubule Stabilization EpoD->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization G2M_Arrest->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Epothilone-induced intrinsic apoptosis pathway.

Mechanism of Action: Inducing Apoptosis through Microtubule Stabilization

The primary mechanism of action for this compound, consistent with other epothilones, is the stabilization of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the orchestrated dismantling of the cell known as apoptosis. Some studies also suggest that the PI3K/Akt/mTOR signaling pathway may play a role in the cellular response and resistance to epothilones.

References

Comparative Analysis of 9,10-trans-Dehydroepothilone D: A Statistical Validation of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 9,10-trans-Dehydroepothilone D with Other Microtubule-Stabilizing Agents.

This guide provides a comprehensive comparison of the biological activity of this compound with its cis-isomer, the parent compound Epothilone D, and the widely used chemotherapeutic agent, Paclitaxel. The data presented is based on available experimental findings and aims to offer a clear, objective assessment of its potential as an anticancer agent.

Performance Comparison: Antiproliferative Activity and Tubulin Polymerization

The primary mechanism of action for epothilones is the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The following tables summarize the comparative efficacy of this compound in key in vitro assays.

Table 1: Comparative Antiproliferative Activity (IC50)

CompoundCancer Cell LineIC50 (nM)Notes
This compound Paclitaxel-Resistant Human Ovarian AdenocarcinomaData not availableRetains full antiproliferative activity.[1]
cis-9,10-Dehydroepothilone D Paclitaxel-Resistant Human Ovarian AdenocarcinomaData not availableRetains full antiproliferative activity; no significant difference in potency compared to the trans-isomer.[1]
Epothilone D A2780 (Human Ovarian Carcinoma)7.5-
Epothilone B Data not availableMore potent than Epothilone D-
Paclitaxel Data not available-Activity is compromised in resistant cell lines.[1]

Note: Specific IC50 values for this compound and its cis-isomer were not available in the reviewed literature. However, studies indicate they are less potent than their natural counterparts, Epothilone B and D.[1]

Table 2: In Vitro Tubulin Polymerization Activity

CompoundRelative PotencyNotes
This compound Less potent than Epothilone D and BInduces tubulin polymerization.[1][2]
cis-9,10-Dehydroepothilone D Less potent than Epothilone D and BInduces tubulin polymerization; no significant difference in potency compared to the trans-isomer.[1][2]
Epothilone D HighPotent inducer of tubulin polymerization.
Epothilone B Very HighMore potent than Epothilone D.
Paclitaxel HighStandard microtubule-stabilizing agent.

Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound, like other epothilones, is the stabilization of microtubules. This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).

Dehydroepothilone_D_Signaling_Pathway Signaling Pathway of this compound cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Dehydroepothilone_D This compound Tubulin β-Tubulin Subunit Dehydroepothilone_D->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Promotes Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Epothilone D, Paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change in optical density is monitored over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The EC50 value, the concentration of the compound that induces 50% of the maximal polymerization, can be calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to distinguish four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel microtubule-stabilizing agent like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for Microtubule-Stabilizing Agents Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Polymerization Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro_Screening->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Lead_Optimization Lead Optimization Cell_Cycle_Analysis->Lead_Optimization Apoptosis_Assay->Lead_Optimization Lead_Optimization->In_Vitro_Screening Further Analogs In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Promising Candidates End End: Candidate Selection In_Vivo_Studies->End

A generalized workflow for preclinical drug discovery.

References

Safety Operating Guide

Navigating the Disposal of 9,10-trans-Dehydroepothilone D: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of potent compounds like 9,10-trans-Dehydroepothilone D is a critical component of laboratory safety and environmental responsibility. As a derivative of the cytotoxic agent Epothilone D, this compound requires stringent disposal protocols to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and associated waste.

Understanding the Hazard:

Quantitative Data on Cytotoxic Waste Classification

For proper waste management, it is crucial to classify and label waste streams accurately. The following table summarizes the European Waste Catalogue (EWC) codes and Hazard Property (HP) codes relevant to cytotoxic waste.

Waste ClassificationCodeDescription
EWC Code 18 01 08Cytotoxic and cytostatic medicines from human healthcare.
EWC Code 18 02 07Cytotoxic and cytostatic medicines from veterinary activities.
Hazard Property HP 6Toxic
Hazard Property HP 7Carcinogenic
Hazard Property HP 10Toxic for reproduction
Hazard Property HP 11Mutagenic
Note: The asterisk denotes that the waste is considered hazardous.

Detailed Protocols for Disposal

The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration.[1][5][6] This process ensures the complete destruction of the hazardous compounds. The following protocols outline the necessary steps for the safe segregation, packaging, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other waste streams.[3]

  • Designated Containers: Use clearly labeled, leak-proof containers designated for cytotoxic waste.[4] These containers are typically color-coded, often with purple lids, to distinguish them from other types of waste.[1][3]

  • Types of Waste:

    • Sharps: Needles, syringes, scalpels, and other contaminated sharp objects must be placed in a puncture-resistant cytotoxic sharps container.[3][4]

    • Solid Waste: Contaminated PPE (gloves, gowns, masks), bench paper, vials, and other labware should be disposed of in designated cytotoxic waste bags or containers.[4]

    • Liquid Waste: Unused solutions of this compound should not be poured down the drain.[7] They must be collected in sealed, leak-proof containers clearly labeled as "Cytotoxic Waste."

2. Packaging and Labeling:

  • Secure Packaging: Ensure all containers are securely sealed to prevent leakage or spills during storage and transport.[4]

  • Clear Labeling: All waste containers must be clearly labeled with the "Cytotoxic" symbol and a description of the contents.[3] This facilitates proper handling and disposal by waste management personnel.

3. Storage:

  • Designated Storage Area: Store cytotoxic waste in a secure, designated area with restricted access.[3]

  • Separation: This storage area should be separate from general waste and other chemical storage.

4. Disposal:

  • Licensed Waste Carrier: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company.[3]

  • High-Temperature Incineration: The designated disposal facility will use high-temperature incineration to destroy the cytotoxic compounds.[1][5]

  • Documentation: Maintain a record of all cytotoxic waste generated and disposed of, including consignment notes provided by the waste carrier.[2]

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

A Generation of This compound Waste B Immediate Segregation at Source A->B C Sharps Waste B->C D Solid Waste (PPE, Labware) B->D E Liquid Waste (Unused Compound) B->E F Puncture-Resistant Cytotoxic Sharps Container C->F G Labeled Cytotoxic Waste Bag/Container D->G H Sealed, Labeled Cytotoxic Liquid Waste Container E->H I Secure Storage in Designated Area F->I G->I H->I J Collection by Licensed Hazardous Waste Carrier I->J K High-Temperature Incineration J->K L Documentation and Record Keeping K->L

References

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Reactant of Route 1
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Reactant of Route 2
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